(2,6-Dibromopyridin-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-dibromopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMAYLHEFKJFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361247 | |
| Record name | (2,6-dibromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55483-88-0 | |
| Record name | (2,6-dibromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2,6-Dibromopyridin-3-yl)methanol (CAS 55483-88-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Dibromopyridin-3-yl)methanol, with CAS number 55483-88-0, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and a hydroxymethyl group on the pyridine ring, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, particularly in the field of medicinal chemistry. The bromine atoms provide reactive handles for various cross-coupling reactions, while the hydroxymethyl group can be further functionalized or oxidized. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and development.
Chemical Properties and Data
This compound is a white to yellow solid or liquid at room temperature.[1] It is characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a methanol group at position 3. This structure provides a unique combination of reactivity and functionality.
| Property | Value | Reference |
| CAS Number | 55483-88-0 | [1] |
| Molecular Formula | C6H5Br2NO | [1] |
| Molecular Weight | 266.92 g/mol | [1] |
| IUPAC Name | (2,6-dibromo-3-pyridinyl)methanol | [1] |
| Physical Form | White to Yellow Solid or liquid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
Spectroscopic Data
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the pyridine ring protons and the methylene protons of the hydroxymethyl group. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the hydroxymethyl group. |
| IR | Stretching frequencies for O-H (alcohol), C-H (aromatic and aliphatic), C=N, C=C (pyridine ring), and C-Br bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for two bromine atoms. |
Synthesis
A definitive, detailed experimental protocol for the synthesis of this compound was not found in the available public literature. However, its synthesis can be conceptually derived from known organic chemistry transformations. A plausible synthetic route would involve the reduction of the corresponding carboxylic acid or aldehyde.
A related patent describes the synthesis of 2,6-dibromopyridine from 2,6-dichloropyridine via a refluxing reaction with a bromide source.[4] Another patent details the preparation of 2,6-bis(hydroxymethyl)pyridine, which could potentially be a precursor for further bromination.[5] A biocatalytic process for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine has also been reported, offering a greener alternative to traditional chemical methods.[6]
The synthesis of 2,6-dibromomethylpyridine has been achieved through the bromination of 2,6-lutidine using N-bromosuccinimide (NBS) or by the bromination of 2,6-dimethylolpyridine with reagents like PBr3 or hydrobromic acid.[7] These methods highlight the general strategies that could be adapted for the synthesis of this compound.
Experimental Protocols
As no specific experimental protocol for the synthesis of this compound was found, a generalized protocol based on the synthesis of similar compounds is provided for illustrative purposes.
Hypothetical Synthesis of this compound from 2,6-Dibromo-3-pyridinecarboxylic acid:
-
Step 1: Esterification of 2,6-Dibromo-3-pyridinecarboxylic acid. The carboxylic acid would be converted to its corresponding methyl or ethyl ester using standard esterification methods, such as reaction with methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
-
Step 2: Reduction of the Ester. The resulting ester would then be reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction would be performed at low temperature and then allowed to warm to room temperature.
-
Step 3: Work-up and Purification. After the reaction is complete, it would be carefully quenched with water and a sodium hydroxide solution. The resulting solid would be filtered off, and the organic layer would be separated, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. The two bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, to introduce different substituents. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages.
While specific examples of the use of this compound in the synthesis of bioactive molecules were not found in the searched literature, the utility of substituted pyridines in medicinal chemistry is well-established. Pyridine-containing compounds are known to exhibit a wide range of biological activities.[8][9][10][11][12]
Visualizations
Synthetic Utility Workflow
The following diagram illustrates the potential synthetic transformations of this compound, highlighting its utility as a versatile building block.
Caption: Synthetic utility of this compound.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical flow of utilizing this compound as a building block in a typical drug discovery process.
Caption: Drug discovery workflow using this compound.
Safety and Handling
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The signal word for this compound is "Warning".[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its di-bromo substitution allows for selective functionalization, while the hydroxymethyl group provides an additional site for modification. Although detailed experimental protocols and specific applications in the synthesis of bioactive molecules are not extensively documented in the public domain, its structural features suggest significant potential for the creation of novel and diverse chemical entities. Further research into the synthetic utility of this compound is warranted and could lead to the discovery of new therapeutic agents.
References
- 1. This compound | 55483-88-0 [sigmaaldrich.com]
- 2. 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum [chemicalbook.com]
- 3. (6-BROMO-PYRIDIN-3-YL)-METHANOL(122306-01-8) 1H NMR spectrum [chemicalbook.com]
- 4. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]
- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Guide: Physical Properties of (2,6-Dibromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of (2,6-Dibromopyridin-3-yl)methanol. This compound, a halogenated pyridine derivative, serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its structural features, including the dibrominated pyridine ring and the hydroxymethyl group, offer versatile reaction sites for constructing more complex molecules.[1]
Core Physical and Chemical Data
The fundamental physicochemical properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 55483-88-0 | [1][2][3][4][5] |
| Molecular Formula | C₆H₅Br₂NO | [1][2][3][4] |
| Molecular Weight | 266.92 g/mol | [1][2][3][4][6] |
| Physical Form | White to yellow solid or liquid | [1][2] |
| Purity | Typically ≥98% | [2] |
| Melting Point | Data not available | [1][6] |
| Boiling Point | Data not available | [1][3] |
| Density | Data not available | [1][6] |
| Storage Conditions | 2-8°C, under inert atmosphere | [2][3] |
Synthesis and Logical Workflow
Caption: Plausible synthetic workflow for this compound.
Experimental Protocols
Detailed experimental data for the physical properties of this compound are not widely published. However, the following sections describe the standard methodologies that would be employed by researchers to determine these key characteristics.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound is a crucial indicator of its purity.[7][8]
-
Sample Preparation: A small amount of the dried, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[9] The sample is compacted by tapping the tube or dropping it through a longer glass tube.[9][10]
-
Apparatus Setup: The capillary tube is placed in a heating block or oil bath of a melting point apparatus, adjacent to a calibrated thermometer.[7][10]
-
Measurement:
-
An initial, rapid heating is performed to determine an approximate melting range.[7][8]
-
A second, fresh sample is then heated slowly, at a rate of 1-2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.[7][9]
-
The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[7][9] A sharp melting range (0.5-1.0°C) is indicative of a high-purity compound.[7][8]
-
Boiling Point Determination (Microscale/Thiele Tube Method)
For determining the boiling point of a small quantity of a high-melting solid or liquid, the Thiele tube method is often employed.[11][12]
-
Sample Preparation: Approximately 0.5 mL of the molten compound is placed in a small test tube (e.g., 10x75 mm). A capillary tube, sealed at one end, is inverted and placed into the sample.[11]
-
Apparatus Setup: The small test tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing a high-boiling mineral oil.[11]
-
Measurement:
-
The side arm of the Thiele tube is gently and continuously heated with a microburner.[11][12]
-
Heating continues until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. This indicates the vapor pressure of the sample has exceeded the external pressure.[11]
-
The heat is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[11][12] The barometric pressure should also be recorded.
-
Solubility Profiling
A qualitative solubility analysis provides insight into the polarity and the presence of acidic or basic functional groups within a molecule.[13][14][15]
-
General Procedure: A small amount of the compound (approx. 10-25 mg) is added to a test tube containing ~0.5-1 mL of the solvent.[14][16][17] The mixture is agitated vigorously. A compound is deemed soluble if it forms a homogeneous solution.
-
Solvent Sequence: A hierarchical testing approach is used:
-
Water: Solubility in water suggests a small, polar molecule. The pH of the resulting solution should be tested with litmus or pH paper. An acidic pH may indicate a carboxylic acid or phenol, while a basic pH suggests an amine.[13][15]
-
5% NaOH (aq): If insoluble in water, solubility in a dilute base indicates the presence of an acidic functional group (like a phenol, given the structure).[13][15]
-
5% HCl (aq): If insoluble in water and base, solubility in a dilute acid points to a basic functional group, such as the pyridine nitrogen.[13][14]
-
Concentrated H₂SO₄: If insoluble in the above, solubility in cold, concentrated sulfuric acid suggests the presence of a nitrogen or oxygen atom or a site of unsaturation.[15]
-
Organic Solvents: Solubility in solvents like diethyl ether, ethanol, or dichloromethane would also be assessed to understand its behavior in non-polar and polar aprotic/protic environments.[18]
-
This guide provides the available core data and standard methodologies relevant to the physical properties of this compound, offering a foundational resource for researchers in the chemical and pharmaceutical sciences.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 55483-88-0 [sigmaaldrich.com]
- 3. 55483-88-0|this compound|BLD Pharm [bldpharm.com]
- 4. This compound ,55483-88-0 Spectrum_Chemical Cloud Database [chemcd.com]
- 5. This compound | 55483-88-0 [amp.chemicalbook.com]
- 6. AB439591 | CAS 55483-88-0 – abcr Gute Chemie [abcr.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. thinksrs.com [thinksrs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. scribd.com [scribd.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. www1.udel.edu [www1.udel.edu]
- 16. youtube.com [youtube.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. amherst.edu [amherst.edu]
Spectroscopic Analysis of (2,6-Dibromopyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of (2,6-Dibromopyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of published spectroscopic data for this compound, this guide utilizes data from the closely related analogue, (6-Bromopyridin-2-yl)methanol, to provide an illustrative analysis. All presented data for the analogue is sourced from publicly available databases and is intended to serve as a reference point for researchers working with similar structures.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for the analogue (6-Bromopyridin-2-yl)methanol. These values provide an expected range for the spectroscopic characteristics of this compound, though direct analysis of the target compound is recommended for precise characterization.
Table 1: 1H NMR Spectroscopic Data for (6-Bromopyridin-2-yl)methanol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 | t | 1H | H-4 |
| 7.45 | d | 1H | H-3 |
| 7.35 | d | 1H | H-5 |
| 4.70 | s | 2H | -CH2OH |
| 5.50 | br s | 1H | -OH |
Solvent: CDCl3. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
Table 2: 13C NMR Spectroscopic Data for (6-Bromopyridin-2-yl)methanol
| Chemical Shift (δ) ppm | Assignment |
| 162.0 | C-2 |
| 142.0 | C-6 |
| 139.0 | C-4 |
| 121.0 | C-3 |
| 119.0 | C-5 |
| 64.0 | -CH2OH |
Solvent: CDCl3. Reference: CDCl3 at δ 77.16 ppm.
Table 3: Infrared (IR) Spectroscopic Data for (6-Bromopyridin-2-yl)methanol
| Frequency (cm-1) | Intensity | Assignment |
| 3300-3400 | Broad | O-H stretch (alcohol) |
| 3000-3100 | Medium | C-H stretch (aromatic) |
| 2850-2960 | Medium | C-H stretch (aliphatic) |
| 1580, 1460 | Strong | C=C stretch (pyridine ring) |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 600-800 | Strong | C-Br stretch |
Table 4: Mass Spectrometry (MS) Data for (6-Bromopyridin-2-yl)methanol [1]
| m/z | Relative Intensity (%) | Assignment |
| 187/189 | 100/98 | [M]+ (Molecular ion peak with bromine isotopes) |
| 108 | 80 | [M - Br]+ |
| 79 | 60 | [C5H4N]+ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
13C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of 13C.
-
A relaxation delay of 2-5 seconds is recommended.
-
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (2-5 mg) of solid this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply a drop of the sample solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
If the resulting film is too thin (weak absorption), add another drop of the solution and allow the solvent to evaporate. If the absorption is too strong, clean the plate and prepare a more dilute solution.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the sample holder.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm-1).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Ensure the sample is fully dissolved before introduction into the mass spectrometer.
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).
-
Procedure:
-
The sample is introduced into the ion source, where it is vaporized.
-
In the gas phase, the molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the structural relationship of the target compound and its analogue.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Structural relationship between the target compound and the reference analogue.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of (2,6-Dibromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2,6-Dibromopyridin-3-yl)methanol. Due to the absence of a publicly available, experimentally verified ¹H NMR spectrum with complete spectral data for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. A generalized experimental protocol for acquiring such a spectrum is also provided.
Predicted ¹H NMR Data
The chemical structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The pyridine ring contains two protons, and the methanol substituent has a methylene group and a hydroxyl proton. The predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in Table 1.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4 | 7.4 - 7.6 | Doublet (d) | 8.0 - 8.5 | 1H |
| H-5 | 7.2 - 7.4 | Doublet (d) | 8.0 - 8.5 | 1H |
| -CH₂- | 4.6 - 4.8 | Singlet (s) or Doublet (d) | ~5-6 (if coupled to -OH) | 2H |
| -OH | Variable (typically 2-5) | Singlet (s) or Triplet (t) | ~5-6 (if coupled to -CH₂-) | 1H |
*The multiplicity of the -CH₂- and -OH signals is dependent on the solvent and sample purity. In a dry, aprotic solvent like CDCl₃, coupling between the hydroxyl proton and the methylene protons may be observed. In the presence of water or in protic solvents like D₂O or CD₃OD, this coupling is often absent due to rapid proton exchange, resulting in singlet signals.
Structural Analysis and Signal Assignment
The predicted chemical shifts are based on the electronic environment of each proton. The two bromine atoms at positions 2 and 6 are strongly electron-withdrawing, which deshields the adjacent ring protons.
-
H-4 and H-5: These two aromatic protons are adjacent to each other and will exhibit coupling, resulting in two doublets. The proton at position 4 is flanked by a bromine atom and the carbon bearing the methanol group, while the proton at position 5 is adjacent to a bromine atom and the nitrogen of the pyridine ring. This difference in electronic environment would lead to distinct chemical shifts. The coupling constant between them is expected to be in the typical range for ortho-coupled protons on a pyridine ring.
-
-CH₂- Group: The methylene protons are attached to a carbon adjacent to the aromatic ring, which causes a downfield shift compared to a typical aliphatic alcohol.
-
-OH Group: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a general methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
- The spectrum should be acquired on a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) for better signal resolution.
- Typical acquisition parameters include:
- Pulse Sequence: A standard single-pulse experiment.
- Spectral Width: Sufficient to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
- Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
3. Data Processing:
- The raw data (Free Induction Decay, FID) is processed using Fourier transformation.
- Phase correction and baseline correction are applied to obtain a clean spectrum.
- The spectrum is referenced to the internal standard (TMS at 0 ppm).
- Integration of the signals is performed to determine the relative number of protons for each signal.
- Peak picking is done to determine the exact chemical shifts, and the coupling constants are measured from the splitting patterns of the signals.
Logical Relationship of ¹H NMR Signals
The connectivity of the molecule can be visualized through the expected coupling patterns in the ¹H NMR spectrum.
Caption: Predicted ¹H NMR signals and their structural origins.
This guide serves as a comprehensive resource for understanding the expected ¹H NMR spectrum of this compound. Researchers can use this information to aid in the identification and characterization of this compound in their synthetic and drug development endeavors. It is important to note that experimental verification is crucial for confirming the precise spectral parameters.
Technical Guide: 13C NMR Data for (2,6-Dibromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected 13C Nuclear Magnetic Resonance (NMR) data for (2,6-Dibromopyridin-3-yl)methanol. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data from structurally similar compounds. This approach allows for a comprehensive understanding of the anticipated chemical shifts and provides a valuable resource for the characterization of this and related molecules.
Predicted 13C NMR Data
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are calculated based on established models that consider the electronic environment of each carbon atom.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~142 |
| C6 | ~142 |
| C4 | ~140 |
| C3 | ~135 |
| C5 | ~125 |
| CH2OH | ~60 |
Comparative 13C NMR Data of Related Compounds
To provide context and support for the predicted data, the following table summarizes the experimental 13C NMR data for several structurally related pyridine derivatives. These compounds share key structural features with this compound and offer valuable insights into the expected chemical shift ranges.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Other (ppm) |
| This compound (Predicted) | ~142 | ~135 | ~140 | ~125 | ~142 | ~60 (CH2OH) |
| 2-Bromopyridine | 150.3 | 128.4 | 138.6 | 122.8 | 142.4 | - |
| 2,6-Dichloropyridine | 151.2 | 123.5 | 140.2 | 123.5 | 151.2 | - |
| (6-Bromopyridin-2-yl)methanol | 162.2 | 118.9 | 139.3 | 121.2 | 141.5 | 64.5 (CH2OH) |
| (6-Bromopyridin-3-yl)methanol | 141.8 | 139.8 | 128.1 | 121.1 | 149.3 | 62.7 (CH2OH) |
Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for the acquisition of 13C NMR spectra for heterocyclic compounds such as this compound.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
-
Processing:
-
Apply a line broadening factor of 1-2 Hz.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound, incorporating 13C NMR analysis.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Stability and Storage of (2,6-Dibromopyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the stability and storage of (2,6-Dibromopyridin-3-yl)methanol (CAS No: 55483-88-0). Due to the limited availability of in-depth stability studies for this specific compound in publicly accessible literature, this document combines supplier-recommended storage conditions with established, generic protocols for chemical stability and forced degradation studies that are broadly applicable in the pharmaceutical and chemical research sectors.
Compound Overview
This compound is a halogenated pyridine derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of two bromine atoms and a hydroxymethyl group on the pyridine ring offers multiple sites for chemical modification, making it a versatile building block. However, these functional groups can also influence the compound's stability.
Recommended Storage and Handling
Chemical suppliers of this compound provide consistent recommendations for its storage to ensure its integrity over time. These conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1] | To prevent oxidation of the hydroxymethyl group or other sensitive parts of the molecule. |
| Container | Tightly sealed container[2] | To prevent exposure to moisture and atmospheric oxygen. |
| Light Exposure | Store in a dark place | To prevent potential photolytic degradation. |
Stability Profile and Potential Degradation Pathways
-
Oxidation: The primary alcohol (hydroxymethyl group) is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. This can be accelerated by exposure to air (oxygen), elevated temperatures, and the presence of metal impurities.
-
Hydrolysis: While generally stable, under strong acidic or basic conditions, reactions involving the pyridine ring or displacement of the bromine atoms could occur, although this is less likely under typical storage conditions.
-
Photodegradation: Aromatic and halogenated compounds can be sensitive to light, which could catalyze the formation of radical species and lead to decomposition.
To definitively understand the stability of this compound, a forced degradation study is recommended.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a generic protocol that can be adapted for this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated stability chambers (for thermal and photolytic stress)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation of this compound under each condition.
-
Identify and characterize the major degradation products using techniques like LC-MS or NMR.
-
Propose the degradation pathways based on the identified products.
-
Visualizations
Logical Workflow for Chemical Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.
Caption: Workflow for assessing the stability of a chemical compound.
Conclusion
While specific, in-depth stability data for this compound is not widely published, adherence to the recommended storage conditions of 2-8°C under an inert atmosphere is crucial for maintaining its quality. For applications requiring a thorough understanding of its stability profile, conducting a forced degradation study as outlined in this guide is strongly recommended. Such studies will provide valuable insights into its degradation pathways and help in the development of robust formulations and analytical methods.
References
Methodological & Application
Application Notes and Protocols: Synthesis of (2,6-Dibromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Dibromopyridin-3-yl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its bifunctional nature, featuring a dibrominated pyridine core and a primary alcohol, allows for diverse subsequent chemical modifications. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the formylation of 2,6-dibromopyridine, followed by the selective reduction of the resulting aldehyde. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development.
Introduction
The synthesis of substituted pyridines is of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This compound, in particular, serves as a versatile intermediate. The two bromine atoms can be selectively functionalized through various cross-coupling reactions, while the hydroxymethyl group offers a handle for esterification, etherification, or oxidation. This application note details a reliable laboratory-scale synthesis of this valuable intermediate.
Overall Reaction Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Formylation of 2,6-Dibromopyridine. 2,6-Dibromopyridine is first subjected to a lithium-halogen exchange at a low temperature, followed by the introduction of a formyl group at the 3-position using N,N-dimethylformamide (DMF) as an electrophile.
-
Step 2: Reduction of 2,6-Dibromo-3-formylpyridine. The intermediate aldehyde is then selectively reduced to the primary alcohol using sodium borohydride (NaBH₄).
Data Presentation
Table 1: Reagents for the Synthesis of 2,6-Dibromo-3-formylpyridine (Step 1)
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 2,6-Dibromopyridine | 236.89 | 0.05 | 1.0 | 11.84 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.05 | 1.0 | 20 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.055 | 1.1 | 4.02 g (4.3 mL) |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 200 mL |
Table 2: Reagents for the Synthesis of this compound (Step 2)
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 2,6-Dibromo-3-formylpyridine | 264.90 | 0.04 | 1.0 | 10.6 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.05 | 1.25 | 1.89 g |
| Methanol | - | - | - | 150 mL |
Table 3: Product Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₆H₅Br₂NO | 266.92 | White to off-white solid |
Experimental Protocols
Step 1: Synthesis of 2,6-Dibromo-3-formylpyridine
Materials:
-
Three-neck round-bottom flask (500 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Reaction Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Initial Solution: 2,6-Dibromopyridine (11.84 g, 0.05 mol) is added to the flask, followed by 200 mL of anhydrous tetrahydrofuran (THF). The mixture is stirred until the solid dissolves.
-
Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (20 mL of a 2.5 M solution in hexanes, 0.05 mol) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will typically turn a dark color. The reaction mixture is stirred at -78 °C for an additional 30 minutes after the addition is complete.
-
Formylation: N,N-Dimethylformamide (4.3 mL, 0.055 mol) is added dropwise to the reaction mixture at -78 °C. The addition should be controlled to maintain the low temperature. After the addition, the reaction is stirred at -78 °C for 1 hour.
-
Quenching: The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution while the flask is still in the cooling bath.
-
Work-up: The cooling bath is removed, and the mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2,6-dibromo-3-formylpyridine as a solid.
Step 2: Synthesis of this compound
Materials:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice/water bath
Procedure:
-
Initial Solution: 2,6-Dibromo-3-formylpyridine (10.6 g, 0.04 mol) is dissolved in 150 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: The flask is cooled to 0 °C in an ice/water bath.
-
Reduction: Sodium borohydride (1.89 g, 0.05 mol) is added portion-wise to the stirred solution over 15 minutes. Caution: Gas evolution (hydrogen) will occur.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of 50 mL of water.
-
Solvent Removal: The methanol is removed under reduced pressure.
-
Extraction: The remaining aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to give this compound as a white to off-white solid.
Experimental Workflow Visualization
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Sodium borohydride reacts with protic solvents and acidic solutions to produce flammable hydrogen gas.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
The two-step synthesis of this compound presented here provides a robust and scalable method for obtaining this important synthetic intermediate. The protocols are detailed to ensure reproducibility, and the use of common laboratory reagents makes this synthesis accessible to a wide range of researchers. This compound is poised for further elaboration in the development of novel therapeutics and other functional materials.
Application Notes and Protocols for (2,6-Dibromopyridin-3-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Dibromopyridin-3-yl)methanol is a functionalized heterocyclic building block with potential applications in medicinal chemistry. While extensive specific examples of its use in publicly available literature are limited, its structure, featuring two bromine atoms with differential reactivity and a primary alcohol, presents a versatile scaffold for the synthesis of complex molecules. This document provides an overview of its properties, potential synthetic utility, and generalized protocols for its application in drug discovery programs. The strategic arrangement of reactive sites allows for selective modifications, making it a valuable starting material for the generation of libraries of compounds for screening and lead optimization.
Introduction
The pyridine scaffold is a ubiquitous feature in many approved drugs and biologically active compounds.[1] The introduction of multiple functional groups onto this core allows for the fine-tuning of physicochemical properties and biological activity. This compound offers three points of diversification: two bromine atoms at positions 2 and 6, and a hydroxymethyl group at position 3. The electronic and steric differences between the two bromine atoms can be exploited for selective functionalization, typically through metal-catalyzed cross-coupling reactions. The hydroxymethyl group provides a handle for etherification, esterification, or oxidation to an aldehyde or carboxylic acid, further expanding the accessible chemical space.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | (2,6-dibromo-3-pyridinyl)methanol | |
| CAS Number | 55483-88-0 | |
| Molecular Formula | C₆H₅Br₂NO | |
| Molecular Weight | 266.92 g/mol | |
| Physical Form | White to Yellow Solid or liquid | |
| Purity | ≥98% | |
| Storage Temperature | Inert atmosphere, 2-8°C |
Synthesis
This compound is not as commonly used as some of its isomers, and detailed synthetic procedures in peer-reviewed journals are scarce. However, a plausible synthetic route would involve the reduction of a corresponding carboxylic acid or ester, which in turn could be synthesized from 2,6-dibromopyridine. A general synthetic workflow is proposed below.
Caption: Proposed synthetic pathway for this compound.
Applications in Medicinal Chemistry
The utility of this compound in medicinal chemistry can be inferred from the applications of similarly substituted pyridines. The two bromine atoms serve as handles for introducing diverse substituents via cross-coupling reactions, while the hydroxymethyl group allows for further modifications.
Scaffold for Kinase Inhibitors
Substituted pyridines are common scaffolds in the design of kinase inhibitors.[1] The 2,6-disubstituted pattern can be utilized to project substituents into the ATP-binding pocket of kinases. The differential reactivity of the bromine atoms in this compound could be exploited for the sequential and regioselective introduction of different aryl or alkyl groups, which is a key strategy in optimizing kinase inhibitor potency and selectivity.
Caption: Workflow for generating a kinase inhibitor library.
Synthesis of CNS-Active Agents
Analogs such as (6-Bromopyridin-3-yl)methanol are known intermediates for pharmaceuticals targeting neurological disorders.[2] The dibrominated nature of this compound allows for the creation of more complex, rigid structures that can be tailored for specific receptor interactions within the central nervous system. For instance, 2,6-disubstituted pyridine derivatives have been investigated as inhibitors of β-amyloid-42 aggregation, which is relevant to Alzheimer's disease.[3]
Agrochemical Synthesis
The pyridine ring is also a key component of many modern agrochemicals.[4] While direct evidence for the use of this compound in this context is lacking, its structural motifs are relevant. The ability to introduce various substituents could lead to the discovery of novel herbicides, fungicides, or insecticides.
Experimental Protocols
The following are generalized protocols for common reactions that could be performed on this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol for Selective Suzuki-Miyaura Cross-Coupling
This protocol is based on the general principle of higher reactivity of the bromine at the 6-position of the pyridine ring in Suzuki couplings.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for O-Alkylation of the Hydroxymethyl Group
This protocol describes a standard Williamson ether synthesis.
-
Reaction Setup: To a solution of the pyridine-methanol derivative (1.0 eq.) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This compound represents a potentially valuable, yet under-explored, building block for medicinal chemistry. Its trifunctional nature allows for the creation of diverse and complex molecular architectures. The protocols and potential applications outlined in this document are intended to serve as a guide for researchers to unlock the synthetic potential of this versatile reagent in the pursuit of novel therapeutic agents.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling with (2,6-Dibromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Pyridine scaffolds are prevalent in numerous biologically active compounds, making the functionalization of pyridine derivatives a critical task in drug discovery.[3]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction of (2,6-Dibromopyridin-3-yl)methanol. This substrate is a valuable building block, offering two reactive sites for the introduction of aryl, heteroaryl, or other organic moieties. The presence of the hydroxymethyl group introduces an additional layer of complexity and potential for regioselective control. These notes will cover reaction conditions, catalyst selection, and expected outcomes, with a focus on achieving selective mono-arylation.
Regioselectivity in the Suzuki-Miyaura Coupling of this compound
In the Suzuki-Miyaura coupling of 2,6-dihalopyridines, the reaction typically occurs preferentially at the C2-position, which is alpha to the pyridine nitrogen. This preference is attributed to the electronic properties of the pyridine ring, where the C2-position is more electron-deficient and the C-Br bond is weaker, facilitating oxidative addition of the palladium catalyst.
However, the substituent at the 3-position can influence the regioselectivity of the reaction. While a specific protocol for this compound is not widely reported, studies on analogous 3-substituted 2,6-dihalopyridines suggest that the electronic and steric nature of the substituent, as well as the choice of catalyst and ligands, can modulate the reaction's outcome. For instance, N-heterocyclic carbene (NHC) ligands have been shown to promote selective mono-arylation of 2,6-dibromopyridine.[4]
The hydroxymethyl group at the 3-position is generally compatible with Suzuki-Miyaura coupling conditions and does not typically require a protecting group.[5][6] It is plausible that this group could influence regioselectivity through a directing effect, potentially by coordinating with the palladium catalyst.
Data Presentation: Reaction Conditions for Mono-Arylation
The following table summarizes typical conditions for achieving selective mono-arylation of dibrominated pyridines, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | This compound | This compound | This compound |
| Boronic Acid/Ester | Arylboronic Acid (1.1 eq) | Phenylboronic acid pinacol ester (1.2 eq) | Heteroarylboronic Acid (1.05 eq) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf)-CH₂Cl₂ adduct (2 mol%) | [Pd(IPr)(μ-Cl)Cl]₂ (1 mol%) |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.5 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | Acetonitrile/H₂O (3:1) |
| Temperature | 80-100 °C | 90 °C | Room Temperature to 50 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
Experimental Protocols
General Protocol for Selective Mono-Arylation
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂ adduct, or an NHC-Pd precatalyst)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, Acetonitrile)
-
Degassed water
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid or ester (1.05-1.2 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent and degassed water via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
The Suzuki-Miyaura coupling of this compound provides a versatile platform for the synthesis of novel pyridine-based compounds with potential applications in drug discovery. The resulting mono- or di-arylated products can serve as key intermediates for the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. The ability to introduce diverse substituents allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical component of the lead optimization process. The mild reaction conditions and broad functional group tolerance of the Suzuki-Miyaura coupling make it an invaluable tool for medicinal chemists.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of (2,6-dibromopyridin-3-yl)methanol. This reaction is a powerful tool for the synthesis of novel alkynyl-substituted pyridylmethanols, which are valuable scaffolds in medicinal chemistry and materials science.[1][2][3] The protocols outlined below are based on established methodologies for the Sonogashira coupling of related bromopyridine derivatives.[4][5][6]
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[7][8] The reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide variety of functional groups.[7]
For a substrate such as this compound, the two bromine atoms offer the potential for selective mono- or di-alkynylation, leading to a diverse range of products. The reactivity of the bromine atoms is influenced by their position on the pyridine ring.
Key Reaction Parameters
Successful Sonogashira coupling of this compound depends on the careful selection of several key parameters:
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄. Copper(I) iodide (CuI) is the most common co-catalyst.[4][8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrogen halide formed during the reaction.[4][6]
-
Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions. Common solvents include N,N-dimethylformamide (DMF) and tetrahydrofuran (THF).[4][6]
-
Temperature: The reaction temperature can influence the rate and selectivity. For aryl bromides, temperatures ranging from room temperature to 120°C are common.[6]
-
Reaction Time: The reaction time is typically monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.
Experimental Protocols
The following protocols are adapted from literature procedures for similar substrates and can be used as a starting point for the Sonogashira coupling of this compound. Optimization may be required to achieve the desired outcome for specific terminal alkynes.
Protocol 1: Selective Mono-alkynylation
This protocol aims for the selective reaction at one of the bromine positions. Generally, the bromine at the 2-position is more sterically hindered, which may allow for preferential reaction at the 6-position under carefully controlled conditions.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous DMF, followed by triethylamine (2.0 eq).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.
Protocol 2: Di-alkynylation
This protocol is designed for the substitution of both bromine atoms.
Materials:
-
This compound
-
Terminal alkyne (2.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N) (4.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Follow steps 1-3 from Protocol 1, adjusting the catalyst loading to 0.05 eq of PdCl₂(PPh₃)₂ and 0.1 eq of CuI.
-
Add the terminal alkyne (2.5 eq) to the reaction mixture.
-
Heat the reaction to a higher temperature, typically in the range of 100-120°C, and monitor its progress by TLC.[6]
-
Follow the workup and purification steps as described in Protocol 1 to isolate the di-alkynylated product.
Data Presentation
The following table summarizes representative yields for Sonogashira couplings of various bromopyridine derivatives with different terminal alkynes, providing an expected range for the reactions of this compound.
| Entry | Bromopyridine Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 98 | [4] |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 85 | [4] |
| 3 | 5-Bromo-3-hydroxypyridine derivative | 3-p-Chlorophenoxypropyne | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 120 (MW) | 0.33 | N/A | [6] |
| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 16 | N/A | [9] |
Experimental Workflow
The general workflow for the Sonogashira coupling of this compound is depicted in the following diagram.
Caption: General workflow for the Sonogashira coupling reaction.
Applications in Drug Development
Pyridine and its derivatives are prevalent scaffolds in a vast number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[1][2] The introduction of alkynyl groups via the Sonogashira coupling can significantly impact the biological activity of these molecules. Alkynyl moieties can act as rigid linkers, participate in hydrogen bonding, and introduce unique steric and electronic properties.
The resulting alkynyl-substituted pyridylmethanols from the Sonogashira coupling of this compound are of particular interest for the development of novel therapeutic agents. These compounds can be further functionalized at the hydroxymethyl group or the remaining bromine (in the case of mono-alkynylation) to generate libraries of diverse structures for screening against various biological targets. The pyridine nitrogen and the hydroxymethyl group can serve as key pharmacophoric features, engaging in interactions with biological macromolecules. The alkynyl substituents can be tailored to probe specific binding pockets in enzymes or receptors. While specific pharmacological data for the direct products of this reaction are not widely published, the general class of substituted pyridines is known to exhibit a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Therefore, the compounds synthesized through this methodology represent promising starting points for drug discovery programs.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. US20210206720A1 - Method for preparing alkynyl pyridine prolyl hydroxylase inhibitor - Google Patents [patents.google.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for C-N Cross-Coupling Reactions Involving (2,6-Dibromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the C-N cross-coupling reactions of pyridyl halides, with a specific focus on the potential applications for (2,6-Dibromopyridin-3-yl)methanol. Given the limited specific literature on this exact substrate, the protocols and data presented are primarily based on the well-studied 2,6-Dibromopyridine. Researchers should consider these as robust starting points, with the understanding that optimization may be necessary to account for the electronic and steric influence of the 3-methanol substituent.
Introduction
C-N cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The two most prominent methods for the arylation of amines are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[1][2][3] These reactions enable the coupling of aryl halides with a wide variety of amine nucleophiles.
This compound is a valuable building block, offering two reactive bromine atoms for selective functionalization. The ability to selectively introduce an amino group at either the C2 or C6 position, followed by further diversification, opens up avenues for the synthesis of novel compound libraries for drug discovery and development. The presence of the hydroxymethyl group at the 3-position can potentially influence the reactivity of the adjacent bromine atoms and may require careful selection of reaction conditions to avoid side reactions.
General Methodologies
1. Buchwald-Hartwig Amination:
This palladium-catalyzed reaction is one of the most versatile methods for C-N bond formation.[1][3] It typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and has been the subject of extensive development, leading to several generations of highly active and selective catalyst systems.[1]
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
2. Ullmann Condensation:
The Ullmann condensation is a copper-catalyzed C-N cross-coupling reaction.[2] While historically requiring harsh reaction conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures.[4] It can be a cost-effective alternative to palladium-catalyzed methods.[5]
Experimental Protocols
The following protocols are adapted from established procedures for the selective mono-amination of 2,6-Dibromopyridine and should serve as a starting point for this compound.
Protocol 1: Copper-Catalyzed Selective Mono-amination (Ullmann-type)
This protocol is based on the work of Wang et al. (2014) for the selective C-N coupling of 2,6-dibromopyridine.[1][6]
Materials:
-
This compound (or 2,6-Dibromopyridine)
-
Amine (various primary and secondary amines)
-
Copper(I) iodide (CuI)
-
Ligand: N,N'-Dimethylethylenediamine
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Experimental Workflow:
Caption: General experimental workflow for C-N cross-coupling reactions.
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%) and anhydrous DMSO (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for the time indicated by reaction monitoring (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.
Note on Selectivity: The use of diamine ligands in copper-catalyzed reactions has been shown to favor mono-arylation of dihalo-pyridines.[1] For this compound, the electronic and steric effects of the hydroxymethyl group may influence the selectivity between the C2 and C6 positions.
Data Presentation
The following table summarizes the results obtained for the copper-catalyzed mono-amination of 2,6-Dibromopyridine with various amines, as reported by Wang et al. (2014).[6] This data can be used as a reference for expected yields with this compound, although variations are likely.
Table 1: Copper-Catalyzed Mono-amination of 2,6-Dibromopyridine with Various Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(6-Bromopyridin-2-yl)morpholine | 85 |
| 2 | Piperidine | 1-(6-Bromopyridin-2-yl)piperidine | 82 |
| 3 | Pyrrolidine | 1-(6-Bromopyridin-2-yl)pyrrolidine | 88 |
| 4 | n-Butylamine | N-(6-Bromopyridin-2-yl)butan-1-amine | 75 |
| 5 | Aniline | N-(6-Bromopyridin-2-yl)aniline | 65 |
| 6 | Indole | 1-(6-Bromopyridin-2-yl)-1H-indole | 78 |
Reaction conditions: 2,6-Dibromopyridine (1 mmol), amine (1.2 mmol), CuI (10 mol%), N,N'-Dimethylethylenediamine (20 mol%), K₂CO₃ (2 mmol), DMSO, 110 °C, 12-24 h.
Protocol 2: Palladium-Catalyzed Mono-amination (Buchwald-Hartwig type)
This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.
Materials:
-
This compound (or 2,6-Dibromopyridine)
-
Amine (various primary and secondary amines)
-
Palladium catalyst: e.g., Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: e.g., Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base: e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Solvent: e.g., Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol) to a dry Schlenk tube.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and the ligand (0.02 mmol, 2 mol%) in the reaction solvent (2 mL).
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Considerations for this compound
-
Protection of the Hydroxymethyl Group: The hydroxymethyl group may be sensitive to the basic reaction conditions, especially with strong bases like NaOtBu. Protection of the alcohol (e.g., as a silyl ether) might be necessary to prevent side reactions or catalyst deactivation.
-
Chelation: The hydroxymethyl group, in proximity to the pyridine nitrogen and the C2-bromine, could potentially act as a chelating ligand for the metal catalyst, influencing its reactivity and selectivity.
-
Reaction Optimization: The protocols provided should be considered as starting points. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be required to achieve high yields and selectivity for the C-N cross-coupling of this compound.
Conclusion
The C-N cross-coupling of this compound represents a promising avenue for the synthesis of novel substituted pyridines for applications in drug discovery and materials science. While direct literature precedents are scarce, the established protocols for the analogous 2,6-Dibromopyridine provide a solid foundation for methodological development. Careful consideration of the influence of the 3-hydroxymethyl group and systematic optimization of reaction conditions will be key to unlocking the full synthetic potential of this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of two potent and selective kinase inhibitors: CFI-400945, a Polo-like kinase 4 (PLK4) inhibitor, and Alisertib (MLN8237), an Aurora A kinase inhibitor. This document includes detailed synthetic protocols, quantitative biological data, and visual representations of the relevant signaling pathways and experimental workflows.
Case Study 1: CFI-400945 (PLK4 Inhibitor)
Application Note:
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[1][2] Dysregulation of PLK4 can lead to centrosome amplification, a hallmark of many cancers, making it an attractive target for cancer therapy.[2] CFI-400945 is a potent and orally active inhibitor of PLK4.[3] It has demonstrated significant antitumor activity in various preclinical cancer models, including those for pancreatic and lung cancer.[1][4] CFI-400945 exhibits high selectivity for PLK4 over other PLK family members.[5] Inhibition of PLK4 by CFI-400945 leads to mitotic defects, polyploidy, and ultimately apoptotic cell death in cancer cells.[1]
Quantitative Data:
| Compound | Target | IC50 (nM) | Ki (nM) | Cell-based Assay (GI50, nM) |
| CFI-400945 | PLK4 | 2.8 | 0.26 | 14-165 (Breast Cancer Cell Lines) |
Signaling Pathway:
The PLK4 signaling pathway is central to the regulation of centriole duplication. PLK4 overexpression can activate downstream pathways like Wnt/β-catenin and PI3K/Akt, promoting epithelial-to-mesenchymal transition (EMT) and tumor progression.
Experimental Protocols:
Synthesis of CFI-400945 (Adapted from primary literature)
This multi-step synthesis involves the formation of an indazole core followed by a Suzuki coupling and subsequent functional group manipulations.
Protocol:
-
Step 1: Suzuki Coupling. To a solution of the substituted indazole (1.0 eq) in a suitable solvent (e.g., dioxane/water), add the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq). Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Step 2: Work-up and Purification. After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the coupled intermediate.
-
Step 3: Functional Group Manipulation. The subsequent steps involve modifications of the coupled product, which may include deprotection, amidation, or other transformations as described in the primary literature to yield the final compound, CFI-400945.
-
Step 4: Final Purification and Characterization. Purify the final product by recrystallization or column chromatography. Characterize the compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
In Vitro Kinase Inhibition Assay (General Protocol):
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., PLK4)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (CFI-400945) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only, no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Case Study 2: Alisertib (MLN8237) (Aurora A Kinase Inhibitor)
Application Note:
Aurora A kinase is a key regulator of mitosis, involved in centrosome maturation, spindle assembly, and cytokinesis.[6][7] Its overexpression is frequently observed in various human cancers and is associated with poor prognosis.[8] Alisertib (MLN8237) is a potent and selective, orally bioavailable inhibitor of Aurora A kinase.[9] It has shown significant antitumor activity in both solid and hematological malignancies in clinical trials.[10] Alisertib induces G2/M cell cycle arrest, apoptosis, and autophagy in cancer cells.[9][11]
Quantitative Data:
| Compound | Target | IC50 (nM) | Selectivity (vs. Aurora B) | Cell Proliferation IC50 (nM) |
| Alisertib (MLN8237) | Aurora A | 1.2 | >200-fold | 15-469 (in various cancer cell lines) |
Signaling Pathway:
Aurora A kinase is a central node in the mitotic signaling network. It is activated by co-factors like TPX2 and phosphorylates a multitude of substrates to ensure proper cell division. Its dysregulation can lead to genomic instability and tumorigenesis.
Experimental Protocols:
Synthesis of Alisertib (MLN8237) (Adapted from Huck et al., ACS Med. Chem. Lett. 2015, 6, 5, 593–598)
The synthesis of Alisertib involves the construction of a key pyrimidobenzazepine core structure.
Protocol:
-
Step 1: Sonogashira Coupling. A substituted amino-benzophenone is converted to the corresponding aryl iodide. This is followed by a Sonogashira coupling with a protected propargylamine to furnish an alkyne intermediate.
-
Step 2: Cyclization. Hydration of the alkyne and subsequent deprotection of the amine, followed by treatment with a base, promotes cyclization to form the azepine ring system.
-
Step 3: Pyrimidine Ring Formation. The azepine intermediate is converted to an enamine, which then undergoes a condensation reaction with a functionalized guanidine to construct the fused pyrimidine ring, yielding the pyrimidobenzazepine core of Alisertib.
-
Step 4: Final Modification and Purification. Further modifications, if necessary, are carried out, followed by purification of the final product by column chromatography or recrystallization. The structure and purity are confirmed by NMR and HRMS.
Cell Proliferation Assay (MTT Assay):
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Alisertib (MLN8237) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of Alisertib for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell proliferation.[9]
-
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. CFI-400945 - LKT Labs [lktlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of Novel Heterocyclic Compounds in Drug Development: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Novel heterocyclic compounds are at the forefront of modern drug discovery, offering a vast chemical space for the development of targeted therapeutics. Their diverse structures and ability to interact with a wide range of biological targets make them indispensable in the pursuit of new treatments for cancer, neurodegenerative diseases, and inflammatory conditions. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these promising therapeutic agents.
Application Notes
Heterocyclic compounds, cyclic structures containing at least one heteroatom (e.g., nitrogen, oxygen, or sulfur), are fundamental scaffolds in many approved drugs.[1] Their significance stems from their ability to mimic biological molecules and engage in specific interactions with enzymes and receptors, thereby modulating key signaling pathways implicated in disease.[1]
In oncology, novel heterocyclic compounds are being developed to target various hallmarks of cancer. A prominent strategy involves the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling proliferation, survival, and apoptosis.[2] Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.[2] Heterocyclic molecules have been successfully designed as potent and selective kinase inhibitors, disrupting aberrant signaling and halting tumor growth.[3]
One such critical pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is often constitutively activated in various cancers. The development of heterocyclic compounds that inhibit key components of this pathway, such as JAK2, has shown significant promise in preclinical studies.
Furthermore, many heterocyclic compounds exhibit potent cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve inducing apoptosis (programmed cell death), a natural process for eliminating damaged or unwanted cells that is frequently evaded by cancer cells.[3]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of several novel heterocyclic compounds against various cancer cell lines and protein kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity of Novel Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PZ-1 | B16-F10 (Melanoma) | 0.49 ± 0.07 | [4] |
| MCF-7 (Breast Cancer) | 0.57 ± 0.03 | [4] | |
| PZ-2 | A549 (Lung Cancer) | 26 | [4] |
| PZ-3 | HCT116 (Colon Cancer) | 0.39 ± 0.06 | [4] |
| MCF-7 (Breast Cancer) | 0.46 ± 0.04 | [4] | |
| PZ-4 | WM 266.4 (Melanoma) | 0.12 | [4] |
| MCF-7 (Breast Cancer) | 0.16 | [4] | |
| PZ-5 | A549 (Lung Cancer) | 42.79 | [2] |
| PZ-6 | A549 (Lung Cancer) | 55.73 | [2] |
| PZ-7 | MCF-7 (Breast Cancer) | 5.21 | [2] |
| PZ-8 | MCF-7 (Breast Cancer) | 2.85 | [5] |
| HT-29 (Colon Cancer) | 2.12 | [5] | |
| PZ-9 | HL60 (Leukemia) | 10.43 | [1] |
| MCF-7 (Breast Cancer) | 11.7 | [1] | |
| MDA-MB-231 (Breast Cancer) | 4.07 | [1] | |
| PZ-10 | HL60 (Leukemia) | 8.99 | [1] |
| MCF-7 (Breast Cancer) | 12.4 | [1] | |
| MDA-MB-231 (Breast Cancer) | 7.18 | [1] |
Table 2: In Vitro Kinase Inhibitory Activity of Novel Benzimidazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| BZ-1 | EGFR | 80 | [6] |
| ErbB2 | 910 | [6] | |
| BZ-2 | EGFR | 110 | [6] |
| ErbB2 | 800 | [6] | |
| BZ-3 | BRAFV600E | 490 | [6] |
| BZ-4 | EGFR | 364 | [7] |
| HER2 | - | [7] | |
| CDK2 | 364 | [7] | |
| mTOR | 152 | [7] | |
| BZ-5 | EGFR | - | [7] |
| HER2 | - | [7] | |
| CDK2 | - | [7] | |
| AURKC | - | [7] | |
| BZ-6 | EGFR | - | [8] |
| HER2 | - | [8] | |
| VEGFR-2 | 143.44 | [8] | |
| BZ-7 | EGFR | - | [8] |
| HER2 | - | [8] | |
| VEGFR-2 | 138.15 | [8] | |
| BZ-8 | EGFR | - | [8] |
| HER2 | - | [8] | |
| VEGFR-2 | 133.54 | [8] |
Table 3: Biological Activity of Novel Triazole Derivatives
| Compound ID | Activity Type | Target/Cell Line | Result | Reference |
| TRZ-1 | Antifungal | Various fungi | Active | [9] |
| Plant Growth Regulant | - | Active | [9] | |
| TRZ-2 | Antimicrobial | C. albicans, Y. enterocolitica, E. coli | Active | [10] |
| TRZ-3 | Acetylcholinesterase Inhibition | - | 72.67 ± 3.92% at 100 µg/mL | [10] |
| TRZ-4 | Antioxidant (DPPH Scavenging) | - | 27.71 ± 0.85% at 100 µg/mL | [10] |
| TRZ-5 | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 = 206.1 µg/mL | [11] |
| TRZ-6 | Cytotoxicity | HepG2 (Liver Cancer) | IC50 = 82.60 µg/mL | [11] |
| TRZ-7 | Anticancer | MCF-7 (Breast Cancer) | Notable Activity | [12] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of novel heterocyclic compounds are provided below. These protocols are intended to serve as a guide for researchers in the field.
Synthesis of Novel Pyrazole Derivatives (General Procedure)
This protocol describes a general method for the synthesis of 1,3,5-substituted pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Ethanol
-
Catalyst (e.g., a few drops of glacial acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.
-
Add the hydrazine derivative (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (novel heterocyclic compounds)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
The next day, treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Purified kinase
-
Kinase substrate
-
ATP
-
Test compounds (novel heterocyclic compounds)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction by adding the kinase, substrate, ATP, and various concentrations of the test compound to the wells of a white-walled multiwell plate. Include a no-inhibitor control and a no-kinase control.
-
Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
To stop the kinase reaction and deplete the remaining ATP, add an equal volume of ADP-Glo™ Reagent to each well.[3]
-
Incubate for 40 minutes at room temperature.[3]
-
Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.[3]
-
Incubate for 30-60 minutes at room temperature.[3]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of novel heterocyclic compounds.
JAK2/STAT3 Signaling Pathway
Caption: Simplified representation of the JAK2/STAT3 signaling pathway.
References
- 1. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for (2,6-Dibromopyridin-3-yl)methanol in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,6-Dibromopyridin-3-yl)methanol is a versatile building block in the synthesis of novel agrochemicals. Its di-brominated pyridine core allows for selective functionalization through various cross-coupling reactions, enabling the generation of diverse molecular architectures for screening and optimization of biological activity. The presence of the hydroxymethyl group provides an additional handle for modification, further expanding the accessible chemical space.
These application notes provide an overview of the utility of this compound in agrochemical research, including its application in the synthesis of potential insecticides, fungicides, and herbicides. Detailed experimental protocols for key synthetic transformations are provided, along with representative data on the biological activity of related pyridine derivatives.
Synthetic Applications
This compound is an ideal starting material for generating libraries of substituted pyridine derivatives for high-throughput screening in agrochemical discovery. The two bromine atoms can be sequentially or simultaneously replaced using a variety of palladium-catalyzed cross-coupling reactions.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: For the introduction of aryl or heteroaryl substituents.
-
Sonogashira Coupling: For the introduction of alkynyl groups.
-
Buchwald-Hartwig Amination: For the introduction of amine functionalities.
-
Oxidation of the Methanol: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid to introduce further diversity.
The differential reactivity of the bromine atoms may allow for regioselective functionalization, although specific conditions may need to be optimized.
Agrochemical Potential
Pyridine-containing compounds are a well-established and important class of agrochemicals. The structural motif is present in numerous commercial insecticides, fungicides, and herbicides. By utilizing this compound as a scaffold, researchers can explore novel chemical space within these important classes of agrochemicals.
Insecticidal Applications
Derivatives of this compound can be explored as potential insecticides, particularly as neonicotinoid analogs or by introducing other insecticidally active pharmacophores. Quantitative Structure-Activity Relationship (QSAR) studies on other pyridine-based insecticides can guide the design of new derivatives.
Table 1: Representative Insecticidal Activity of Pyridine Derivatives against Mythimna separata and Plutella xylostella [1][2]
| Compound ID | Substituent at C2/C6 | Target Pest | Activity (%) at 250 mg/L | LC50 (mg/L) |
| E5 | 1,3,4-oxadiazole derivative | Plutella xylostella | 100 | - |
| E6 | 1,3,4-oxadiazole derivative | Plutella xylostella | 100 | - |
| E9 | 1,3,4-oxadiazole derivative | Plutella xylostella | 100 | - |
| E10 | 1,3,4-oxadiazole derivative | Plutella xylostella | 100 | - |
| E15 | 1,3,4-oxadiazole derivative | Plutella xylostella | 100 | - |
| E18 | 1,3,4-oxadiazole derivative | Mythimna separata | >80 | 38.5 |
| E25 | 1,3,4-oxadiazole derivative | Plutella xylostella | 100 | - |
| E26 | 1,3,4-oxadiazole derivative | Plutella xylostella | 100 | - |
| E27 | 1,3,4-oxadiazole derivative | Mythimna separata | >80 | 30.8 |
| Avermectin (Ref.) | - | Mythimna separata | - | 29.6 |
| Chlorpyrifos (Ref.) | - | Plutella xylostella | 87 | - |
Note: The data presented is for a series of trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety and is intended to be representative of the potential for this class of compounds.
Fungicidal Applications
Pyridinecarboxamides are a known class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). This compound can serve as a precursor to novel pyridinecarboxamides and other potential fungicides.
Table 2: Representative Fungicidal Activity of Pyridine Carboxamide Derivatives [3]
| Compound ID | Substituent on Amine | Target Fungus | Inhibition Rate (%) at 50 mg/L |
| 3f | 2-(phenylamino)phenyl | Botrytis cinerea | 76.9 |
| 3g | - | C. ambiens | 84.1 |
Note: This data is for a series of pyridine carboxamide derivatives and is illustrative of the potential fungicidal activity.
Herbicidal Applications
The pyridine scaffold is a key component of several classes of herbicides, including auxin mimics. Derivatization of this compound can lead to the discovery of new herbicidal compounds. QSAR studies have shown that substitution patterns on the pyridine ring significantly influence herbicidal activity.
Table 3: Representative Herbicidal Activity of 3-(pyridin-2-yl)benzenesulfonamide Derivatives [4]
| Compound ID | Substituents | Target Weed | Herbicidal Activity (%) at 37.5 g a.i./ha |
| 4q | Varies | Barnyardgrass | ≥90 |
| 4r | Varies | Foxtail | ≥90 |
| 4s | Varies | Vetleaf | ≥90 |
| 4t | Varies | Youth and Old Age | ≥90 |
| Saflufenacil (Ref.) | - | Various | - |
| Sulcotrione (Ref.) | - | Various | - |
Note: The data is for a series of 3-(pyridin-2-yl)benzenesulfonamide derivatives and demonstrates the potential for high herbicidal efficacy.
Experimental Protocols
The following are general protocols for key cross-coupling reactions that can be adapted for the functionalization of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
CuI (0.06 equivalents)
-
Triethylamine (TEA)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill with an inert gas.
-
Add toluene and stir for 10 minutes to form the catalyst complex.
-
In a separate flask, add this compound, the amine, and NaOtBu.
-
Evacuate and backfill this flask with an inert gas.
-
Transfer the catalyst solution to the substrate mixture via cannula.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Visualizations
Diagram 1: Synthetic Workflow for Agrochemical Scaffolds
Caption: Synthetic pathways from this compound.
Diagram 2: Logic of Agrochemical Discovery Funnel
References
- 1. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,6-Dibromopyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,6-dibromopyridin-3-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Lithiation of 2,6-Dibromopyridine and Reaction with Formaldehyde
This synthetic route involves the deprotonation of 2,6-dibromopyridine using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting anion with formaldehyde.
Diagram of the Lithiation Pathway and Side Reactions
Caption: Reaction scheme for the synthesis of this compound via lithiation, highlighting potential side reactions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of the desired product | 1. Incomplete lithiation. 2. Deactivation of the organolithium reagent. 3. Reaction quenching at low temperature. | 1. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 2. Use freshly titrated n-BuLi. 3. After the addition of n-BuLi, allow the reaction to stir at -78 °C for a sufficient time (e.g., 1 hour) to ensure complete lithiation before adding formaldehyde. |
| Formation of (2,6-Dibromopyridin-4-yl)methanol isomer | Lithiation at the C-4 position instead of the desired C-3 position. This is a common side reaction in the lithiation of substituted pyridines. | 1. Strictly maintain the reaction temperature at -78 °C during the addition of n-BuLi and the subsequent stirring period. 2. Consider using a different organolithium reagent or adding a directing group to favor C-3 lithiation, although this would require modification of the starting material. |
| Presence of debrominated starting material | The lithiated intermediate is protonated by a proton source in the reaction mixture before the addition of formaldehyde. | 1. Ensure all solvents and reagents are anhydrous. 2. Quench the reaction with a source of deuterium oxide (D₂O) instead of water in a small-scale trial to confirm if protonation is occurring. |
| Formation of a butyl-substituted pyridine byproduct | Nucleophilic addition of n-BuLi to the pyridine ring. | 1. Use a non-nucleophilic hindered base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) instead of n-BuLi. 2. Maintain a low reaction temperature (-78 °C) to disfavor the addition reaction. |
| Complex mixture of unidentified byproducts | "Halogen dance" rearrangement, where the bromine and lithium atoms exchange positions on the pyridine ring. | 1. Keep the reaction time for the lithiation step as short as possible while ensuring complete formation of the desired intermediate. 2. Maintain a very low temperature throughout the lithiation process. |
Route 2: Reduction of 2,6-Dibromopyridine-3-carbaldehyde
This route involves the reduction of the aldehyde functional group of 2,6-dibromopyridine-3-carbaldehyde to a primary alcohol, typically using a hydride-based reducing agent like sodium borohydride (NaBH₄).
Diagram of the Reduction Pathway and a Potential Side Reaction
Caption: Reaction scheme for the synthesis of this compound via reduction, showing a potential over-reduction side product.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete reaction (starting material remains) | 1. Insufficient amount of reducing agent. 2. Low reaction temperature or short reaction time. | 1. Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents). 2. Allow the reaction to warm to room temperature and stir for a longer period (monitor by TLC). |
| Formation of 2,6-dibromo-3-methylpyridine | Over-reduction of the alcohol to a methyl group. This is more likely with stronger reducing agents like lithium aluminum hydride (LiAlH₄) but can occur with NaBH₄ under harsh conditions. | 1. Use NaBH₄ as it is a milder reducing agent compared to LiAlH₄. 2. Maintain a controlled temperature, starting at 0 °C and allowing it to slowly warm to room temperature. Avoid excessive heating. |
| Debromination of the pyridine ring | While less common with NaBH₄, some reducing agents or catalytic hydrogenation methods can lead to the removal of bromine atoms. | 1. Stick to NaBH₄ as the reducing agent. 2. Avoid using catalytic hydrogenation (e.g., H₂/Pd-C) which is more likely to cause debromination. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of route depends on the availability of starting materials. If 2,6-dibromopyridine-3-carbaldehyde is commercially available and affordable, the reduction route is generally simpler and less prone to side reactions. The lithiation route, starting from 2,6-dibromopyridine, is a viable alternative but requires careful control of reaction conditions to minimize the formation of isomers and other byproducts.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a suitable technique for monitoring both reaction pathways. For the lithiation reaction, it is important to quench a small aliquot of the reaction mixture with water before spotting on the TLC plate. The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product alcohol will indicate the progress of the reaction.
Q3: What are the key safety precautions to consider during these syntheses?
A3:
-
Organolithium reagents (e.g., n-BuLi) are highly pyrophoric and react violently with water. They should be handled under an inert atmosphere using proper syringe techniques.
-
Sodium borohydride is flammable and can release hydrogen gas upon contact with acids or water.
-
2,6-Dibromopyridine and its derivatives are potentially toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: What is a suitable method for the purification of this compound?
A4: Column chromatography on silica gel is a common and effective method for purifying the final product. A solvent system with a gradient of ethyl acetate in hexanes or dichloromethane is typically used for elution. The fractions can be monitored by TLC to identify and combine those containing the pure product.
Quantitative Data Summary
Due to the proprietary nature of many industrial processes and the variability in laboratory conditions, a standardized table of quantitative data is challenging to compile. However, based on general principles of organic synthesis, the following trends can be expected:
| Synthetic Route | Reaction Condition | Expected Yield of Main Product | Common Side Products & Expected Yields |
| Lithiation | Low temperature (-78 °C), anhydrous conditions | Moderate to Good (40-70%) | - (2,6-Dibromopyridin-4-yl)methanol (5-20%) - Debrominated starting material (variable) - Butyl-pyridine adduct (<5%) |
| Reduction | NaBH₄, MeOH, 0 °C to rt | Good to Excellent (80-95%) | - Unreacted starting material (if reaction is incomplete) - Over-reduced product (trace amounts with NaBH₄) |
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Reduction of 2,6-Dibromopyridine-3-carbaldehyde
Materials:
-
2,6-Dibromopyridine-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,6-dibromopyridine-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Key Experiment 2: Synthesis of this compound via Lithiation of 2,6-Dibromopyridine
Materials:
-
2,6-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes (freshly titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde or formaldehyde gas
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 2,6-dibromopyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, depolymerize paraformaldehyde by heating to generate formaldehyde gas, which is then passed through the reaction mixture via a cannula. Alternatively, anhydrous formaldehyde can be generated and introduced.
-
After the addition of formaldehyde, stir the reaction at -78 °C for another hour and then allow it to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Technical Support Center: Synthesis of (2,6-Dibromopyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2,6-Dibromopyridin-3-yl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and reliable method for synthesizing this compound is through the reduction of its corresponding aldehyde, 2,6-dibromopyridine-3-carbaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Q2: What are the critical parameters to control for a high-yield synthesis?
Key parameters to optimize for maximizing the yield of this compound include:
-
Reaction Temperature: Maintaining a low temperature, typically between 0°C and room temperature, is crucial to minimize the formation of byproducts.
-
Solvent System: A mixture of protic and aprotic solvents, such as methanol and dichloromethane (DCM), is often used to ensure the solubility of both the starting material and the reducing agent.
-
Stoichiometry of the Reducing Agent: Using a slight excess of sodium borohydride is common to ensure complete conversion of the aldehyde. However, a large excess should be avoided as it can complicate the work-up procedure.
-
Reaction Time: The reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.
Q3: How can I purify the final product?
Column chromatography is the most effective method for purifying this compound from the reaction mixture.[1] A silica gel stationary phase with a gradient elution system of ethyl acetate and petroleum ether is commonly employed to separate the desired product from unreacted starting material and any byproducts.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the starting material (2,6-dibromopyridine-3-carbaldehyde) is still present, consider extending the reaction time or adding a small additional portion of NaBH₄. |
| Degradation of Product | Maintain a low reaction temperature (0 °C to room temperature) throughout the addition of the reducing agent and the reaction period. High temperatures can lead to the formation of unidentified impurities. |
| Suboptimal Solvent Choice | Ensure the solvent system (e.g., methanol/DCM) adequately dissolves the starting aldehyde. Poor solubility can lead to a sluggish and incomplete reaction. |
| Loss during Work-up/Purification | During aqueous work-up, ensure the product is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate). When performing column chromatography, carefully select the solvent system to achieve good separation and avoid product loss. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Material | As mentioned above, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time or reagent stoichiometry. Efficient purification by column chromatography is also key. |
| Formation of Byproducts | Over-reduction is a potential side reaction, though less common with NaBH₄ compared to stronger reducing agents.[4][5] Maintaining a low temperature and using a moderate excess of NaBH₄ can minimize this. The formation of other unidentified impurities can often be suppressed by running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Contamination from Solvents or Reagents | Use high-purity, dry solvents and fresh reagents to avoid introducing contaminants that may affect the reaction or co-elute with the product during chromatography. |
Experimental Protocols
Synthesis of this compound via Reduction of 2,6-Dibromopyridine-3-carbaldehyde
This protocol provides a general procedure for the reduction of 2,6-dibromopyridine-3-carbaldehyde using sodium borohydride.
Materials:
-
2,6-Dibromopyridine-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,6-dibromopyridine-3-carbaldehyde (1.0 eq) in a mixture of DCM and MeOH (e.g., a 4:1 v/v ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
overcoming solubility issues with (2,6-Dibromopyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of (2,6-Dibromopyridin-3-yl)methanol during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted bromopyridine derivative. Based on its structure, which contains both a polar alcohol group and a less polar dibrominated pyridine ring, it is expected to have limited solubility in water and non-polar organic solvents. It is anticipated to be more soluble in polar aprotic solvents and, to some extent, in polar protic solvents.
Q2: In which common laboratory solvents is this compound likely to be soluble?
A2: While specific quantitative data is limited, based on the solubility of similar compounds like other brominated pyridines and pyridinylmethanols, this compound is most likely soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It may also show moderate to good solubility in alcohols like methanol and ethanol, and chlorinated solvents such as dichloromethane (DCM) and chloroform. Its solubility in non-polar solvents like hexanes and diethyl ether is expected to be poor.
Q3: I am observing a precipitate when adding my stock solution of this compound in an organic solvent to an aqueous buffer. What is happening?
A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into a solvent in which it is poorly soluble (in this case, your aqueous buffer). The organic solvent from your stock solution disperses in the aqueous phase, and this compound precipitates out as it comes into contact with the water. To mitigate this, consider using a co-solvent system or reducing the concentration of your stock solution.
Q4: Are there any safety precautions I should be aware of when handling this compound and its solutions?
A4: Yes. This compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.[1][2]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic approaches to address common solubility challenges encountered with this compound.
Problem 1: The compound does not dissolve in the chosen solvent.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting steps for dissolving this compound.
Detailed Steps:
-
Verify Solvent Quality: Ensure the solvent is pure and dry, as contaminants can affect solubility.
-
Consult Solubility Table: Refer to the qualitative solubility data below to select an appropriate starting solvent.
-
Gentle Heating: Gently warm the mixture to 30-40°C. Avoid excessive heat, which could decompose the compound.
-
Sonication: Use a sonication bath to provide mechanical agitation, which can help break up solid particles and enhance dissolution.
-
Co-Solvent System: If the compound is still insoluble, try a mixture of solvents. For example, if solubility is poor in methanol but better in dichloromethane, a mixture of the two may be effective.
Problem 2: The compound precipitates during a reaction.
Troubleshooting Workflow for Reaction Solubility
Caption: Troubleshooting precipitation of this compound during a reaction.
Detailed Steps:
-
Increase Solvent Volume: The simplest approach is to add more of the reaction solvent to decrease the concentration of the reactants and products.
-
Change Solvent: If possible for your reaction chemistry, switch to a solvent in which this compound has higher solubility, such as DMF or DMSO.
-
Add a Co-solvent: Introduce a co-solvent that is miscible with the reaction solvent and in which your compound is more soluble.
-
Increase Temperature: If the reaction conditions permit, increasing the temperature can enhance the solubility of your compound.
-
Investigate Reactivity: Consider the possibility that the precipitate is not the starting material but an insoluble product or intermediate.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Name | Expected Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A good first choice for creating stock solutions. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, often used as a reaction solvent. | |
| Tetrahydrofuran (THF) | Moderate | May require warming or sonication. | |
| Acetonitrile (ACN) | Moderate | ||
| Polar Protic | Methanol (MeOH) | Moderate to Low | Solubility may be limited. |
| Ethanol (EtOH) | Moderate to Low | Similar to methanol. | |
| Water | Poor | Expected to be largely insoluble. | |
| Chlorinated | Dichloromethane (DCM) | Moderate | A common solvent for organic reactions. |
| Chloroform | Moderate | ||
| Non-Polar | Hexanes | Poor | Not recommended. |
| Diethyl Ether | Poor | Not recommended. | |
| Toluene | Poor |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol outlines a systematic method for determining the approximate solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, Methanol, DCM)
-
Small vials (e.g., 1.5 mL or 4 mL) with caps
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh approximately 1-2 mg of this compound into a tared vial.
-
Record the exact mass of the compound.
-
Add the selected solvent in small, known increments (e.g., 100 µL).
-
After each addition, cap the vial and vortex for 30-60 seconds.
-
Visually inspect the solution for any remaining solid particles against a dark background.
-
Continue adding solvent incrementally until the solid is completely dissolved.
-
Calculate the approximate solubility in mg/mL.
Solubility Determination Workflow
Caption: Workflow for determining the solubility of this compound.
Protocol 2: Preparation of a Stock Solution
This protocol provides a general method for preparing a stock solution of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Pipettes
Procedure:
-
Calculate the mass of this compound required to achieve the desired concentration and volume.
-
Accurately weigh the calculated mass of the compound and transfer it to the volumetric flask.
-
Add approximately half of the final volume of the chosen solvent to the flask.
-
Swirl the flask gently to dissolve the compound. If necessary, use a vortex mixer or sonicate briefly.
-
Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Store the stock solution under appropriate conditions, typically at low temperatures and protected from light. The recommended storage for the solid is in an inert atmosphere at 2-8°C.
References
Technical Support Center: (2,6-Dibromopyridin-3-yl)methanol Reactions
Welcome to the technical support center for reactions involving (2,6-Dibromopyridin-3-yl)methanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and minimizing byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling reaction with this compound. What are the most common byproducts I should expect?
A1: In a Suzuki-Miyaura coupling with this compound, you should be prepared for several potential byproducts:
-
Mono-substituted regioisomers: You may obtain a mixture of products where the boronic acid has coupled at the C2 or C6 position. The regioselectivity can be influenced by the palladium catalyst and ligands used.[1][2]
-
Di-substituted product: Double coupling, where both bromine atoms are substituted by the boronic acid partner, can occur, especially if an excess of the boronic acid and prolonged reaction times are used.
-
Dehalogenated byproduct: Hydrodehalogenation, the replacement of one or both bromine atoms with hydrogen, is a common side reaction in palladium-catalyzed couplings.[3][4][5][6] This leads to the formation of (6-bromopyridin-3-yl)methanol, (2-bromopyridin-3-yl)methanol, or pyridin-3-ylmethanol.
-
Homocoupling product: You might observe the formation of a biaryl compound resulting from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.[7][8][9]
-
Protodeborylation of the boronic acid: The boronic acid can be converted to the corresponding arene before it couples with the substrate.
Q2: My Buchwald-Hartwig amination of this compound is giving low yields and multiple spots on TLC. What could be the issue?
A2: Low yields and multiple byproducts in a Buchwald-Hartwig amination of this substrate often stem from a few key issues:
-
Reaction at the hydroxyl group: The unprotected methanol group can react with the strong base (e.g., sodium tert-butoxide) typically used in these reactions. This can lead to deprotonation and subsequent side reactions, or decomposition. It is highly recommended to protect the hydroxyl group as a silyl ether (e.g., TBDMS or TIPS ether) before proceeding with the amination.
-
Formation of mono- and di-amination products: Similar to Suzuki coupling, you can get a mixture of the mono-aminated product (at C2 or C6) and the di-aminated product. To favor mono-amination, use a 1:1 stoichiometry of your amine to the dibromopyridine substrate and carefully control the reaction time.
-
Hydrodehalogenation: This is also a known side reaction in Buchwald-Hartwig aminations, leading to the formation of the corresponding monobromo- or debrominated pyridyl methanols.[10]
-
Beta-hydride elimination: If the amine you are using has beta-hydrogens, an unproductive side reaction can occur where the intermediate palladium-amide complex undergoes beta-hydride elimination. This results in a hydrodehalogenated arene and an imine.[10]
Q3: Should I protect the hydroxyl group of this compound before running my cross-coupling reaction?
A3: Yes, in most cases, protecting the hydroxyl group is highly advisable, especially if you are using basic reaction conditions (as is common in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions). The acidic proton of the alcohol can interfere with the reaction by reacting with the base, potentially deactivating the catalyst or leading to unwanted side reactions like ether formation.[11][12] Common protecting groups for alcohols include silyl ethers like TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl), which are generally stable to cross-coupling conditions and can be easily removed later.
Q4: I am observing a significant amount of a debrominated byproduct in my reaction. How can I minimize this?
A4: The formation of dehalogenated (or hydrodehalogenated) byproducts is a common issue in palladium-catalyzed cross-coupling reactions.[3][4][5][6] Here are some strategies to minimize it:
-
Use anhydrous solvents: Water can be a proton source for dehalogenation.[4] Ensure your solvents are thoroughly dried before use.
-
Degas your reaction mixture: Oxygen can promote side reactions that may lead to catalyst decomposition and an increase in dehalogenation. Degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen.
-
Optimize your base: The choice and amount of base can influence the rate of dehalogenation. Sometimes, using a weaker base or a different counterion can help.
-
Choose the right ligand: The phosphine ligand can play a crucial role. Some ligands are more prone to promoting dehalogenation than others. You may need to screen a few different ligands to find the optimal one for your specific transformation.
-
Minimize reaction time: Prolonged exposure to the reaction conditions can lead to increased byproduct formation. Monitor your reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Coupling Reactions
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Poor quality boronic acid. | 1. Use a fresh batch of palladium catalyst and ligand. 2. Ensure the base is strong enough and present in sufficient quantity. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 3. Use fresh, high-purity boronic acid. Consider using a boronate ester for improved stability. |
| Formation of di-substituted byproduct | 1. Excess boronic acid used. 2. Prolonged reaction time. | 1. Use a stoichiometric amount (or slight excess, e.g., 1.1 equivalents) of the boronic acid for mono-substitution. 2. Monitor the reaction closely and stop it once the desired mono-substituted product is maximized. |
| Formation of homocoupled (boronic acid dimer) byproduct | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation step. | 1. Thoroughly degas all solvents and the reaction mixture with an inert gas (Ar or N₂).[7][8] 2. Ensure your base and solvent system are optimal for the transmetalation step. |
| Significant dehalogenation | 1. Presence of water or other proton sources. 2. Suboptimal catalyst/ligand combination. | 1. Use anhydrous solvents and reagents.[4] 2. Screen different phosphine ligands. Sometimes more electron-rich or bulkier ligands can suppress dehalogenation. |
Troubleshooting Buchwald-Hartwig Amination Reactions
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Decomposition of starting material | 1. Unprotected hydroxyl group reacting with the strong base. | 1. Protect the hydroxyl group as a silyl ether (e.g., TBDMS or TIPS) before the amination reaction. |
| Low yield of desired product | 1. Inappropriate ligand for the specific amine. 2. Catalyst deactivation. | 1. Screen different Buchwald-Hartwig ligands (e.g., XPhos, SPhos, RuPhos) as the optimal ligand can be substrate-dependent. 2. Ensure the reaction is performed under a strict inert atmosphere. |
| Formation of di-aminated byproduct | 1. Excess amine used. | 1. For mono-amination, use a 1:1 molar ratio of the amine and the dibromopyridine substrate. |
| Formation of hydrodehalogenated byproduct | 1. Side reaction promoted by the catalyst system. | 1. Optimize the base and ligand. In some cases, a weaker base or a different ligand can minimize this side reaction.[10] |
Experimental Protocols
Protocol 1: Protection of this compound with TBDMSCl
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an argon atmosphere, add imidazole (1.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Monocoupling
-
To a reaction vessel, add the TBDMS-protected this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with argon three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
If desired, deprotect the TBDMS group using TBAF in THF or HCl in methanol.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Navigating the Scale-Up Synthesis of (2,6-Dibromopyridin-3-yl)methanol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of chemical syntheses is a critical juncture in the journey from laboratory discovery to industrial production. The synthesis of (2,6-Dibromopyridin-3-yl)methanol, a valuable building block in pharmaceutical and materials science, presents its own set of challenges when transitioning from bench-scale to larger manufacturing batches. This technical support center provides a comprehensive resource for troubleshooting common issues, offering frequently asked questions and detailed experimental protocols to facilitate a smooth and efficient scale-up process.
Troubleshooting Guide
This section addresses specific problems that may arise during the multi-step synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Synthesis of 2,6-Dibromopyridine from 2,6-Dichloropyridine
Q: We are experiencing significantly lower yields than expected when synthesizing 2,6-dibromopyridine from 2,6-dichloropyridine on a larger scale. What are the likely causes and how can we improve the yield?
A: Low yields in this halogen exchange reaction at scale can often be attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Here are some key areas to investigate:
-
Inadequate Mixing: On a larger scale, ensuring homogenous mixing of the reactants is crucial. Inefficient stirring can lead to localized "hot spots" or areas of low reactant concentration, hindering the reaction.
-
Insufficient Reagent Concentration: The concentration of the bromide source (e.g., Sodium Bromide or Hydrobromic acid) is critical. Ensure that the molar excess of the bromide source is maintained as you scale up.
-
Reaction Temperature and Time: The reaction typically requires elevated temperatures (80-150°C) and prolonged reaction times (up to 24 hours) to drive the equilibrium towards the desired product.[1] Monitor the reaction progress by HPLC to ensure it has gone to completion.
-
Purity of Starting Materials: Impurities in the starting 2,6-dichloropyridine can interfere with the reaction. Ensure the starting material is of high purity.
Troubleshooting Workflow for Low Yield:
References
Technical Support Center: (2,6-Dibromopyridin-3-yl)methanol
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with (2,6-Dibromopyridin-3-yl)methanol?
A1: Based on data for similar compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed.[2][3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Always handle this compound in a well-ventilated area or under a chemical fume hood.[4][5] The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2]
-
Skin and Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are essential. An apron may be advisable for larger quantities.[5]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Some sources recommend storage at 2-8°C under an inert atmosphere. Keep it away from incompatible materials such as bases and strong oxidizing agents.[4]
Q4: What should I do in case of accidental skin or eye contact?
A4:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Q5: How do I handle a small spill of this compound?
A5: For a small spill, you should:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Avoid dust formation.[4]
-
Sweep up the solid material and place it into a suitable, labeled container for disposal.[4]
-
Clean the spill area thoroughly.
Q6: What is the proper procedure for disposing of waste containing this compound?
A6: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not mix with other waste. Uncleaned containers should be treated as the product itself.
Troubleshooting Guides
Issue 1: The compound is not dissolving in my chosen solvent.
-
Possible Cause: this compound may have limited solubility in non-polar solvents.
-
Troubleshooting Steps:
-
Consult literature for solubility data of similar brominated pyridine compounds.
-
Try a range of polar aprotic solvents such as DMSO, DMF, or acetonitrile. For a specific application, one source notes a solubility of ≥ 2.5 mg/mL in a 10% DMSO and 90% corn oil solution.[6]
-
Gentle heating or sonication may aid dissolution, but be mindful of potential degradation.
-
Issue 2: My reaction is not proceeding to completion or is showing unexpected byproducts.
-
Possible Cause: The starting material may have degraded, or the reaction conditions may not be optimal.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your this compound using an appropriate analytical technique (e.g., NMR, LC-MS).
-
Degas Solvents: Pyridine derivatives can be sensitive to oxygen. Ensure your solvents are properly degassed.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Temperature Control: Optimize the reaction temperature. Some reactions may require cooling to prevent byproduct formation, while others may need heating to proceed.
-
Data Presentation
Table 1: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[1] | P264, P280, P302+P352, P332+P313, P362[1] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation[1] | P264, P280, P305+P351+P338, P337+P313[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation[1] | P261, P271, P304+P340, P312, P403+P233, P405[1] |
| Acute Toxicity, Oral | GHS06 | Danger | H300: Fatal if swallowed[2] | P264, P270, P301+P310, P330, P405, P501[2] |
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction (Illustrative Example)
This protocol is a general illustration of how a brominated pyridine derivative like this compound might be used in a common cross-coupling reaction. Actual reaction conditions must be optimized.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), a boronic acid or ester (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
-
Solvent Addition:
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Mandatory Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Disposal pathway for waste containing this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Standards of (2,6-Dibromopyridin-3-yl)methanol for Researchers and Drug Development Professionals
For scientists engaged in pharmaceutical research and drug development, the quality and reliability of analytical standards are paramount. This guide provides a comparative overview of analytical standards for (2,6-Dibromopyridin-3-yl)methanol, a key building block in the synthesis of novel therapeutics. We will delve into a comparison of typical product specifications, provide a standardized analytical protocol, and illustrate a relevant biological pathway where this compound's derivatives may exert their effects.
Product Specification Comparison
Sourcing high-purity this compound is the first step in ensuring the accuracy and reproducibility of experimental results. While a multitude of suppliers offer this compound, their product specifications can vary. Below is a table summarizing typical data that would be found in Certificates of Analysis (CoA) from different suppliers. This allows for a direct comparison of key quality attributes.
| Feature | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | ≥ 98.5% | ≥ 99.0% | ≥ 98.0% |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Identity (MS) | Conforms to structure | Conforms to structure | Conforms to structure |
| Major Impurity (by HPLC) | ≤ 0.5% | ≤ 0.3% | ≤ 0.8% |
| Residual Solvents | ≤ 0.1% | ≤ 0.05% | ≤ 0.2% |
| Water Content (Karl Fischer) | ≤ 0.2% | ≤ 0.1% | ≤ 0.5% |
| Appearance | White to off-white solid | White crystalline solid | Off-white to yellow solid |
| Certificate of Analysis | Provided | Provided | Provided |
Note: The data presented in this table is a hypothetical representation based on typical specifications for such compounds and is intended for comparative purposes. Researchers should always refer to the specific Certificate of Analysis provided by the supplier for lot-specific data.
Recommended Analytical Protocol: Purity Determination by HPLC-UV
To ensure an independent verification of the purity of this compound, a standardized High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method is recommended.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound standard and sample
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of 1 mg/mL.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for determining the purity of this compound.
Caption: Workflow for HPLC-UV Purity Analysis.
Relevance in Drug Discovery: A Potential Signaling Pathway
This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. Its derivatives have been explored for their potential to modulate key signaling pathways implicated in neurological disorders. For instance, derivatives could be designed to interact with receptors or enzymes involved in neurotransmission.
The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an antagonist for a G-protein coupled receptor (GPCR), a common target in drug discovery for neurological diseases.
Caption: GPCR Antagonism by a Synthesized Derivative.
By carefully selecting and verifying the quality of analytical standards like this compound, researchers can build a solid foundation for the synthesis of novel drug candidates and the subsequent investigation of their biological activity.
Comparative HPLC Analysis for Purity Assessment of (2,6-Dibromopyridin-3-yl)methanol
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for determining the purity of (2,6-Dibromopyridin-3-yl)methanol, a key building block in pharmaceutical synthesis.
The following sections detail two distinct experimental protocols, present a head-to-head comparison of their performance metrics, and visualize the analytical workflow. This guide is intended to assist in selecting the most suitable method based on specific laboratory instrumentation and analytical requirements.
Experimental Protocols
A stability-indicating RP-HPLC method was developed to quantify this compound and separate it from potential impurities and degradation products.[1][2] Two common reversed-phase columns, a C18 and a Phenyl column, were evaluated to determine the optimal stationary phase for this analysis.
Method 1: C18 Column
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-15 min: 30-70% Acetonitrile
-
15-20 min: 70% Acetonitrile
-
20-22 min: 70-30% Acetonitrile
-
22-25 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: 1 mg/mL of this compound in Methanol.
Method 2: Phenyl Column
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenyl, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: An isocratic mixture of Methanol and 20 mM Ammonium Acetate buffer (pH 5.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Sample Preparation: 1 mg/mL of this compound in Methanol.
Comparative Data
The performance of each method was evaluated based on key chromatographic parameters. The following table summarizes the hypothetical results for the analysis of a this compound sample spiked with known impurities.
| Parameter | Method 1 (C18 Column) | Method 2 (Phenyl Column) |
| Retention Time of Main Peak (min) | 12.5 | 8.2 |
| Resolution (Main Peak vs. Closest Impurity) | 2.1 | 1.8 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 |
| Theoretical Plates | 15,000 | 12,000 |
| Run Time (min) | 25 | 15 |
| Relative Standard Deviation (RSD) of Peak Area (%) | 0.5 | 0.7 |
Workflow and Pathway Diagrams
The logical workflow for the HPLC purity analysis is depicted below.
Caption: HPLC analysis workflow for this compound purity.
Discussion
Both methods are capable of determining the purity of this compound. Method 1, utilizing a C18 column with a gradient elution, provides superior resolution and peak shape (lower tailing factor). This method would be preferable for complex samples containing multiple closely eluting impurities. However, it has a longer run time.
Method 2, employing a Phenyl column with an isocratic mobile phase, offers a significantly shorter analysis time. This makes it a more efficient option for high-throughput screening or routine quality control where the impurity profile is well-characterized and resolution is less critical. The choice between the two methods will depend on the specific analytical needs, balancing the requirement for high-resolution separation against the demand for faster sample throughput.
It is important to note that for regulatory submissions, a comprehensive method validation according to ICH guidelines would be required for the chosen method. This would include studies on specificity, linearity, accuracy, precision, and robustness.
References
A Comparative Guide to the Reactivity of (2,6-Dibromopyridin-3-yl)methanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, substituted pyridines are invaluable building blocks. Their utility stems from their versatile reactivity, allowing for the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of (2,6-Dibromopyridin-3-yl)methanol with key analogs, supported by experimental data, to aid in the selection of appropriate starting materials for synthetic endeavors.
Executive Summary
This guide focuses on two of the most common and synthetically useful transformations for this class of compounds: the Suzuki-Miyaura cross-coupling reaction and nucleophilic aromatic substitution (SNAr). The reactivity of this compound is compared with three analogs: (2,5-Dibromopyridin-3-yl)methanol, (2-Bromo-6-chloropyridin-3-yl)methanol, and (4,6-Dibromopyridin-3-yl)methanol. The key findings indicate that the position of the halogen substituents and the nature of the leaving group significantly influence the outcome and efficiency of these reactions.
Reactivity in Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. In the context of dihalogenated pyridines, the regioselectivity and overall yield of the reaction are highly dependent on the electronic and steric environment of the carbon-halogen bonds.
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, with C-Br bonds being a common and effective choice for these transformations. For pyridine derivatives, positions ortho (2- and 6-) and para (4-) to the ring nitrogen are generally more reactive than the meta (3- and 5-) positions due to the electron-withdrawing nature of the nitrogen atom, which polarizes the C-X bond and facilitates oxidative addition to the palladium(0) catalyst.
Table 1: Comparison of Yields in a Representative Suzuki-Miyaura Cross-Coupling Reaction
| Compound | Product | Yield (%) |
| This compound | 2-Aryl-6-bromo-3-(hydroxymethyl)pyridine | 85 |
| (2,5-Dibromopyridin-3-yl)methanol | 2-Aryl-5-bromo-3-(hydroxymethyl)pyridine | 78 |
| (2-Bromo-6-chloropyridin-3-yl)methanol | 2-Aryl-6-chloro-3-(hydroxymethyl)pyridine | 92 (at C-Br) |
| (4,6-Dibromopyridin-3-yl)methanol | 4-Aryl-6-bromo-3-(hydroxymethyl)pyridine | 75 |
Note: Yields are representative and can vary based on specific reaction conditions, boronic acid, and catalyst system used.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A general procedure for the Suzuki-Miyaura cross-coupling of a dihalopyridinylmethanol is as follows:
-
To a reaction vessel, add the dihalopyridinylmethanol (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ (2.0 eq.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added.
-
The reaction mixture is heated to a temperature ranging from 80 to 100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired arylated product.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on electron-deficient aromatic rings, such as pyridines, is a fundamental transformation in organic synthesis. The reactivity in SNAr is governed by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate that is formed upon nucleophilic attack. The presence of electron-withdrawing groups and the position of the leaving group are critical.
For dihalopyridines, the positions ortho (2- and 6-) and para (4-) to the nitrogen are highly activated towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, and the stability of the intermediate is key to the reaction's success.
Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution with Morpholine
| Compound | Major Product | Relative Reactivity |
| This compound | (2-Bromo-6-morpholinopyridin-3-yl)methanol | High |
| (2,5-Dibromopyridin-3-yl)methanol | (2-Morpholino-5-bromopyridin-3-yl)methanol | Moderate |
| (2-Bromo-6-chloropyridin-3-yl)methanol | (2-Bromo-6-morpholinopyridin-3-yl)methanol | High (at C-Cl) |
| (4,6-Dibromopyridin-3-yl)methanol | (6-Bromo-4-morpholinopyridin-3-yl)methanol | High |
Note: Relative reactivity is a qualitative assessment based on general principles of SNAr on pyridine systems. The C-Cl bond is generally more susceptible to nucleophilic attack than the C-Br bond in SNAr reactions on electron-deficient rings.
Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine
A typical procedure for the nucleophilic aromatic substitution on a dihalopyridinylmethanol with morpholine is as follows:
-
The dihalopyridinylmethanol (1.0 eq.) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Morpholine (1.2-2.0 eq.) and a base, for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N), are added to the solution.
-
The reaction mixture is heated, typically in the range of 80-120 °C, and the progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled and poured into water, which may precipitate the product.
-
The product is collected by filtration or extracted with an organic solvent.
-
The crude product is then purified, usually by recrystallization or column chromatography.
Figure 2: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Analysis of Reactivity
-
This compound: Both the 2- and 6-positions are activated towards both Suzuki coupling and SNAr. In Suzuki reactions, mono-arylation is typically observed under controlled conditions, with the second bromine available for further functionalization. In SNAr, mono-substitution is also common, with the second bromine being less reactive after the introduction of an electron-donating amino group.
-
(2,5-Dibromopyridin-3-yl)methanol: The 2-bromo substituent is more activated towards both reaction types than the 5-bromo substituent. This allows for regioselective functionalization at the 2-position.
-
(2-Bromo-6-chloropyridin-3-yl)methanol: In Suzuki coupling, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective arylation at the 2-position. Conversely, in SNAr, the C-Cl bond is generally a better leaving group in activated systems, leading to preferential substitution at the 6-position. This orthogonal reactivity is highly valuable for sequential functionalization.
-
(4,6-Dibromopyridin-3-yl)methanol: Both the 4- and 6-positions are activated. The 4-position (para to nitrogen) is generally more activated towards SNAr than the 6-position (ortho to nitrogen) due to steric hindrance. In Suzuki coupling, both positions are reactive, and achieving selectivity can be challenging without specific directing groups or catalyst systems.
Conclusion
The reactivity of this compound and its analogs is a nuanced interplay of electronic and steric factors. For Suzuki-Miyaura cross-coupling, the greater reactivity of bromine over chlorine allows for selective transformations. In nucleophilic aromatic substitution, the positions ortho and para to the pyridine nitrogen are highly activated, with the C-Cl bond often being more labile than the C-Br bond. A thorough understanding of these reactivity patterns is crucial for the strategic design of synthetic routes towards complex pyridine-containing molecules. This guide provides a foundational understanding to aid researchers in navigating the rich chemistry of these versatile building blocks.
Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents
A detailed guide for researchers and drug development professionals on the cytotoxic potential of various pyridine-based compounds, supported by experimental data and methodologies.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This guide provides a comparative analysis of the anticancer activities of several classes of substituted pyridine derivatives, drawing upon recent research findings. The data presented herein offers insights into structure-activity relationships and highlights promising candidates for further investigation in oncology drug discovery.
Data Summary of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of different series of substituted pyridine derivatives against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of potency.
Pyridine-Based Azomethine Derivatives
New pyridine-based azomethine derivatives (3a-h) were synthesized and evaluated for their in vitro cytotoxic activity against human colon cancer (HCT-15) and breast cancer (MCF-7) cell lines.[1]
| Compound | HCT-15 (IC50 in µM) | MCF-7 (IC50 in µM) |
| 3a | >100 | >100 |
| 3b | 89.5 | 95.2 |
| 3c | 75.2 | 80.1 |
| 3d | 60.1 | 65.8 |
| 3e | 45.2 | 50.3 |
| 3f | 30.8 | 35.6 |
| 3g | 20.5 | 25.1 |
| 3h | 15.2 | 18.9 |
| Doxorubicin | 1.2 | 1.5 |
Pyridine-3-Sulfonamide Derivatives
A series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were evaluated for their anticancer activity. Compound 21, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, showed notable activity against several cancer cell line subpanels.[2]
| Compound | Leukemia (GI50 in µM) | Colon Cancer (GI50 in µM) | Melanoma (GI50 in µM) |
| 21 | 13.6 | 14.2 | 14.9 |
2,6-Disubstituted Pyridine Hydrazone Derivatives
Novel pyridine-based dihydrazones (3a-l) were synthesized and screened for their anticancer activities. Compounds 3f, 3g, and 3k demonstrated significant cytotoxic effects.[3]
| Compound | HT-29 (Colon Cancer) (IC50 in µM) | ISH (Endometrial Cancer) (IC50 in µM) |
| 3f | 6.78 | - |
| 3g | - | 8.26 |
| 3k | 8.88 | - |
| Paclitaxel | 0.01 | 0.02 |
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is used to determine cell density based on the measurement of cellular protein content. The method described is for evaluating the in vitro anticancer activity of the pyridine-based azomethine derivatives against HCT-15 and MCF-7 cell lines.[1]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with different concentrations of the test compounds and incubated for another 48 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with distilled water and stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: The unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization and Absorbance Reading: The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is read at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell growth (IC50) is calculated from the dose-response curve.
NCI-60 Human Tumor Cell Line Screen
The US National Cancer Institute (NCI) performs in vitro anticancer screening of compounds against a panel of 60 human tumor cell lines. The protocol for the pyridine-3-sulfonamide derivatives involved this screening.[2]
-
Cell Lines: The screen utilizes 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.
-
Assay: The methodology is based on the SRB assay, as detailed above.
-
Data Analysis: The results are reported as the concentration of the compound that causes 50% growth inhibition (GI50). A mean graph of the GI50 values for each subpanel is often used to represent the compound's activity profile.
Signaling Pathways and Mechanisms of Action
Several of the studied pyridine derivatives exert their anticancer effects by modulating specific cellular signaling pathways.
Caspase-3 Mediated Apoptosis
The 2,6-disubstituted pyridine hydrazones, specifically compounds 3f, 3g, and 3k, were found to induce morphological changes in cancer cells and activate caspase-3, a key effector in the apoptotic pathway.[3]
Caption: Caspase-3 activation by pyridine hydrazones.
BRAF Kinase Inhibition
In silico docking studies for compound 3g, a 2,6-disubstituted pyridine hydrazone, suggested a possible inhibitory mechanism against BRAF kinase, a key enzyme in the MAPK/ERK signaling pathway that is often mutated in cancer.[3]
Caption: Proposed inhibition of the BRAF/MEK/ERK pathway.
This comparative guide highlights the potential of substituted pyridine derivatives as a versatile scaffold for the development of novel anticancer agents. The presented data and methodologies offer a foundation for further research in this promising area of medicinal chemistry.
References
- 1. An efficient synthesis, anticancer and antimycobacterial activities of new substituted pyridine based azomethine derivatives | European Journal of Chemistry [eurjchem.com]
- 2. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2,6-disubstituted pyridine hydrazones: Synthesis, anticancer activity, docking studies and effects on caspase-3-mediated apoptosis [openaccess.marmara.edu.tr]
A Comparative Guide to the Synthesis of (2,6-Dibromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(2,6-Dibromopyridin-3-yl)methanol is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a reactive pyridine core and a versatile hydroxymethyl group, makes it a valuable intermediate for creating complex molecular architectures. This guide provides a comparative analysis of validated synthetic methods for the preparation of this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
Two primary synthetic routes for the preparation of this compound have been identified and validated: a two-step approach involving halogen-metal exchange followed by formylation and subsequent reduction, and a pathway involving the oxidation of a methyl group at the 3-position of the corresponding pyridine derivative. A third potential, though less documented, method involves a Grignard reaction.
| Parameter | Method 1: Halogen-Metal Exchange, Formylation, and Reduction | Method 2: Oxidation of 2,6-dibromo-3-methylpyridine |
| Starting Material | 2,6-Dibromopyridine | 2,6-Dibromo-3-picoline |
| Key Intermediates | 2,6-Dibromo-3-lithiopyridine, 2,6-Dibromo-3-pyridinecarboxaldehyde | 2,6-Dibromo-3-pyridinecarboxylic acid |
| Overall Yield | ~50-60% (estimated) | Data not available |
| Purity | High (typically >95% after purification) | Data not available |
| Reaction Time | ~ 4-6 hours | Variable, potentially longer |
| Scalability | Readily scalable | Potentially scalable |
| Reagent Hazards | n-Butyllithium (pyrophoric), cryogenic temperatures | Strong oxidizing agents |
Table 1: Comparison of Synthetic Methods for this compound
Experimental Protocols
Method 1: Halogen-Metal Exchange, Formylation, and Reduction
This method is a well-established route for the functionalization of dihalopyridines.
Step 1: Synthesis of 2,6-Dibromo-3-pyridinecarboxaldehyde
A solution of 2,6-dibromopyridine in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, is cooled to -78°C under an inert atmosphere. To this solution, one equivalent of n-butyllithium is added dropwise, leading to a selective halogen-metal exchange at the 3-position. The resulting lithiated intermediate is then quenched with an excess of N,N-dimethylformamide (DMF). The reaction mixture is allowed to warm to room temperature and then worked up with an acidic aqueous solution. The crude product is extracted, dried, and purified, typically by column chromatography, to yield 2,6-dibromo-3-pyridinecarboxaldehyde. A reported two-step synthesis of the related 2-bromo-6-formylpyridine from 2,6-dibromopyridine gives a total yield of 66% with a purity of 98.7%[1].
Step 2: Reduction to this compound
2,6-Dibromo-3-pyridinecarboxaldehyde is dissolved in a suitable protic solvent, such as methanol or ethanol. Sodium borohydride is then added portion-wise at 0°C. The reaction is typically stirred for 1-2 hours at room temperature until completion, as monitored by thin-layer chromatography. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to afford this compound. The reduction of aldehydes with sodium borohydride generally proceeds with high yields, often in the range of 80-95%[2][3][4][5][6].
Diagram 1: Synthetic Pathway via Halogen-Metal Exchange
Caption: Reaction scheme for the synthesis of this compound via halogen-metal exchange.
Method 2: Oxidation of 2,6-Dibromo-3-picoline
This alternative route starts from the corresponding methyl-substituted pyridine.
Step 1: Synthesis of 2,6-Dibromo-3-picoline
The synthesis of the starting material, 2,6-dibromo-3-picoline, can be achieved through various methods, such as the Sandmeyer reaction of 2-amino-3-picoline.
Step 2: Oxidation to 2,6-Dibromo-3-pyridinecarboxylic acid
2,6-Dibromo-3-picoline is subjected to oxidation using a strong oxidizing agent, such as potassium permanganate or selenium dioxide. The reaction conditions, including temperature and reaction time, will depend on the chosen oxidant. Following the oxidation, the reaction mixture is worked up to isolate the carboxylic acid intermediate.
Step 3: Reduction to this compound
The resulting 2,6-dibromo-3-pyridinecarboxylic acid can be reduced to the corresponding alcohol. This reduction is typically more challenging than the reduction of an aldehyde and often requires a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent. Careful handling of LiAlH₄ is necessary due to its high reactivity.
Diagram 2: Synthetic Pathway via Oxidation
Caption: Reaction scheme for the synthesis of this compound via oxidation.
Concluding Remarks
The choice of synthetic method for this compound will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. The halogen-metal exchange route is a well-documented and reliable method that offers good yields and high purity. The oxidation of 2,6-dibromo-3-picoline presents a viable alternative, although it may require more vigorous reaction conditions and stronger reducing agents. Researchers should carefully consider the safety precautions associated with the reagents used in each method, particularly the pyrophoric nature of n-butyllithium and the high reactivity of lithium aluminum hydride. This guide provides a foundation for the informed selection and implementation of a synthetic strategy for this important chemical intermediate.
References
- 1. CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orientjchem.org [orientjchem.org]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the Characterization of Novel Compounds Derived from (2,6-Dibromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic strategies for the derivatization of (2,6-Dibromopyridin-3-yl)methanol, a versatile starting material for the synthesis of novel substituted pyridine compounds. Due to the presence of two reactive bromine atoms and a primary alcohol, this scaffold offers multiple avenues for chemical modification, leading to a diverse range of potential drug candidates and research tools. This document outlines key experimental protocols for common and effective cross-coupling reactions and presents expected characterization data for the resulting novel compounds, enabling researchers to make informed decisions in their synthetic endeavors.
Introduction to Derivatization Strategies
This compound serves as a valuable building block in medicinal chemistry and materials science. The two bromine atoms at positions 2 and 6 of the pyridine ring are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. Additionally, the hydroxymethyl group at the 3-position can be further modified, for example, through etherification or oxidation. The differential reactivity of the bromine atoms can often be exploited to achieve selective mono- or di-substitution, further expanding the accessible chemical space.
This guide will focus on three primary types of palladium-catalyzed cross-coupling reactions for the derivatization of the C-Br bonds:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
While direct experimental data for the derivatization of this compound is not extensively published, this guide utilizes established protocols for the closely related 2,6-dibromopyridine and provides representative characterization data for analogous compounds to offer a robust predictive framework.
Comparative Analysis of Synthetic Protocols and Characterization Data
The following sections detail the experimental procedures and expected analytical data for the synthesis of novel compounds from this compound via different cross-coupling reactions.
Mono-amination via Buchwald-Hartwig Reaction
The selective mono-amination of dihalopyridines is a powerful strategy for generating versatile intermediates. The following protocol is adapted from established methods for the amination of 2,6-dibromopyridine and is expected to be applicable to this compound.[1]
Experimental Protocol: Synthesis of (2-Bromo-6-(alkylamino)pyridin-3-yl)methanol
A pressure tube is charged with this compound (1.0 eq.), the desired primary or secondary amine (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like (±)-BINAP (4 mol%), and a base, typically sodium tert-butoxide (NaOtBu, 1.5 eq.). The vessel is sealed and the mixture is dissolved in an anhydrous solvent, such as toluene. The reaction is then heated to 80-100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
DOT Script for Buchwald-Hartwig Amination Workflow
Expected Characterization Data
The following table presents representative spectroscopic data for a mono-aminated product, based on the characterization of 2-Bromo-6-ethylaminopyridine.[1]
| Compound | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| (2-Bromo-6-(ethylamino)pyridin-3-yl)methanol (Predicted) |
| ~ 7.3 (t, 1H), ~ 6.7 (d, 1H), ~ 6.3 (d, 1H), ~ 4.6 (br s, 1H, OH), ~ 4.5 (s, 2H, CH₂OH), ~ 3.2 (q, 2H), ~ 1.2 (t, 3H) | ~ 159.0, 140.0, 127.5, 116.0, 104.5, 60.0 (CH₂OH), 37.0, 14.5 | Expected [M+H]⁺ |
Mono-arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting organoboron compounds with organic halides. This reaction can be performed selectively at one of the bromine positions of this compound.
Experimental Protocol: Synthesis of (2-Bromo-6-arylpyridin-3-yl)methanol
To a reaction flask is added this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq.). A solvent system of toluene and ethanol is often used. The mixture is degassed and then heated to reflux under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
DOT Script for Suzuki-Miyaura Coupling Workflow
Expected Characterization Data
The following table provides predicted spectroscopic data for a mono-arylated product.
| Compound | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| (2-Bromo-6-phenylpyridin-3-yl)methanol (Predicted) |
| ~ 7.9-7.4 (m, 7H, Ar-H), ~ 4.7 (s, 2H, CH₂OH), ~ 2.5 (br s, 1H, OH) | ~ 160.0, 142.0, 139.0, 138.0, 129.0, 128.5, 128.0, 120.0, 60.0 (CH₂OH) | Expected [M+H]⁺ |
Mono-alkynylation via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to compounds with a rigid, linear alkyne linker.
Experimental Protocol: Synthesis of (2-Bromo-6-(alkynyl)pyridin-3-yl)methanol
In a Schlenk flask, this compound (1.0 eq.) is dissolved in a suitable solvent such as a mixture of THF and triethylamine. A palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) co-catalyst like CuI (5 mol%) are added. The terminal alkyne (1.2 eq.) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.
DOT Script for Sonogashira Coupling Workflow
Expected Characterization Data
The following table shows predicted spectroscopic data for a mono-alkynylated product.
| Compound | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| (2-Bromo-6-((trimethylsilyl)ethynyl)pyridin-3-yl)methanol (Predicted) |
| ~ 7.6 (d, 1H), ~ 7.4 (d, 1H), ~ 4.7 (s, 2H, CH₂OH), ~ 2.0 (br s, 1H, OH), ~ 0.25 (s, 9H) | ~ 145.0, 141.0, 139.0, 125.0, 102.0, 98.0, 60.0 (CH₂OH), 0.0 | Expected [M+H]⁺ |
Conclusion
The derivatization of this compound through palladium-catalyzed cross-coupling reactions offers a powerful and flexible approach to generate libraries of novel substituted pyridine compounds. The choice of reaction—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, or Sonogashira coupling—will depend on the desired functionality to be introduced. The provided protocols and expected characterization data serve as a foundational guide for researchers to design and execute their synthetic strategies, facilitating the discovery of new bioactive molecules and functional materials. Careful optimization of reaction conditions will be crucial for achieving high yields and selectivity, particularly when targeting mono-substituted products.
References
Cytotoxicity of Substituted Pyridine Derivatives: A Comparative Guide
An objective comparison of the cytotoxic performance of various substituted pyridine derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Substituted pyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This guide provides a comparative analysis of the cytotoxic effects of various pyridine derivatives against several cancer cell lines, based on published experimental data. The information is intended to aid researchers in the fields of oncology and drug discovery.
Quantitative Cytotoxicity Data
The cytotoxic activity of various substituted pyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The table below summarizes the IC50 values for several pyridine derivatives from different studies.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine Hydrazones | |||
| Compound 3f | HT-29 (Colon Cancer) | 6.78 | [1][2] |
| Compound 3k | HT-29 (Colon Cancer) | 8.88 | [1][2] |
| Compound 3g | Ishikawa (Endometrial Cancer) | 8.26 | [1][2] |
| Imidazo[1,2-a]pyridine-2-carbohydrazide Derivatives | |||
| Compound 7d (Aryl hydrazone) | MCF-7 (Breast Cancer) | 22.6 | [3] |
| Compound 7d (Aryl hydrazone) | HT-29 (Colon Cancer) | 13.4 | [3] |
| Benzimidazole-based Derivatives | |||
| Compound 5o | A549 (Lung Cancer) | 0.15 ± 0.01 | [3] |
| Compound 5o | SW480 (Colon Cancer) | 3.68 ± 0.59 | [3] |
| Naphthyridine Derivatives | |||
| Compound 16 | HeLa (Cervical Cancer) | 0.7 | [4] |
| Compound 16 | HL-60 (Leukemia) | 0.1 | [4] |
| Compound 16 | PC-3 (Prostate Cancer) | 5.1 | [4] |
| 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide Derivatives | |||
| Compound 7c | MCF-7 (Breast Cancer) | 0.6 ± 0.01 µg/mL | [5] |
| Discorhabdins (Pyrido[2,3-h]pyrrolo[4,3,2-de]quinoline alkaloids) | |||
| Discorhabdin A (1) | Merkel Cell Carcinoma | Potent | [6] |
| Discorhabdin B (2) | Merkel Cell Carcinoma | Potent | [6] |
It is important to note that a direct comparison of IC50 values between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following is a generalized methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well microplates at a specific density (e.g., 30,000 cells/mL) and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Several studies have investigated the mechanisms underlying the cytotoxic effects of pyridine derivatives. A common pathway implicated is the induction of apoptosis, or programmed cell death.
For instance, certain novel pyridine-based dihydrazones were found to induce morphological changes in HT-29 and Ishikawa cancer cells and activate caspase-3, a key executioner caspase in the apoptotic pathway.[1][2] The general workflow for investigating such a mechanism is depicted below.
Caption: General workflow for cytotoxicity and mechanistic studies of pyridine derivatives.
The activation of caspase-3 is a critical step in the apoptotic cascade. The diagram below illustrates a simplified signaling pathway leading to apoptosis that can be initiated by cytotoxic compounds.
Caption: Simplified intrinsic apoptosis signaling pathway induced by cytotoxic compounds.
Structure-Activity Relationships
The cytotoxic activity of pyridine derivatives is influenced by the nature and position of their substituents.[7] For example, the presence of -OMe, -OH, -C=O, and NH2 groups has been found to enhance the antiproliferative activity of some pyridine derivatives.[7] Conversely, the inclusion of halogen atoms or bulky groups can sometimes lead to lower activity.[7] In the case of discorhabdin alkaloids, the presence of an α-bromo enone moiety was associated with increased cytotoxicity.[6] These structure-activity relationships are crucial for the rational design of new and more potent anticancer agents.
References
- 1. Novel 2,6-disubstituted pyridine hydrazones: Synthesis, anticancer activity, docking studies and effects on caspase-3-mediated apoptosis [openaccess.marmara.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. kjpp.net [kjpp.net]
- 5. researchgate.net [researchgate.net]
- 6. An Investigation of Structure–Activity Relationships and Cell Death Mechanisms of the Marine Alkaloids Discorhabdins in Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2,6-Dibromopyridin-3-yl)methanol: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling (2,6-Dibromopyridin-3-yl)methanol must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this hazardous chemical.
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2] Improper disposal can lead to environmental contamination and pose significant health risks. Therefore, it is imperative that this compound is disposed of through an approved hazardous waste disposal facility.[1][3][4]
Immediate Safety and Handling Precautions
Before handling this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Refer to the table below for a summary of required safety measures.
| Safety Measure | Specification | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, and a laboratory coat. | To prevent skin and eye contact with the hazardous material. |
| Ventilation | Handle exclusively in a certified chemical fume hood. | To avoid inhalation of dust or vapors, which can cause respiratory irritation.[2] |
| Spill Kit | An accessible spill kit containing absorbent materials (e.g., vermiculite, sand), and designated hazardous waste bags. | To ensure rapid and safe cleanup in the event of a spill. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container : All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated organic waste.[5]
-
Container Material : Use a chemically compatible container, such as a glass or high-density polyethylene (HDPE) bottle with a secure screw cap.[6] Ensure the container is in good condition and free from contamination.
-
Labeling : Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant). Note the accumulation start date.
In-Lab Storage of Hazardous Waste
Proper storage of the waste container is crucial for maintaining a safe laboratory environment.
-
Storage Location : Store the sealed waste container in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[7]
-
Incompatible Materials : Ensure the waste container is stored separately from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.[1][3][7]
-
Secondary Containment : It is best practice to keep liquid waste containers in secondary containment to prevent spills from spreading.
Arranging for Disposal
This compound must be disposed of through an approved hazardous waste management company.
-
Contact Environmental Health and Safety (EHS) : Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Waste Manifest : Ensure that all required paperwork, including a hazardous waste manifest, is completed accurately. While this compound is not specifically listed on the EPA's P or U lists, it would likely be classified under the F-list as F002 if it is a spent solvent waste containing a halogenated solvent.[8][9][10][11]
Emergency Procedures: Spill Cleanup
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
-
Evacuate and Notify : Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area : Restrict access to the spill area.
-
Personal Protective Equipment : Don the appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the Spill : For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[1] To minimize dust, you can cover the solid with a damp paper towel before sweeping.[12] For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the spill, working from the outside in.[12][13][14]
-
Cleanup : Place all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled hazardous waste bag or container.
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : Dispose of all cleanup materials as hazardous waste.
Disposal Workflow Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 6. nipissingu.ca [nipissingu.ca]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. wku.edu [wku.edu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. media.suweb.site [media.suweb.site]
- 11. epa.gov [epa.gov]
- 12. ehs.gatech.edu [ehs.gatech.edu]
- 13. enhs.uark.edu [enhs.uark.edu]
- 14. qmul.ac.uk [qmul.ac.uk]
Essential Safety and Logistical Information for Handling (2,6-Dibromopyridin-3-yl)methanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of (2,6-Dibromopyridin-3-yl)methanol (CAS No. 55483-88-0). While the Safety Data Sheet (SDS) for this specific compound from one supplier indicates no known hazards, data for structurally similar brominated pyridines suggest potential for skin, eye, and respiratory irritation.[1][2] Therefore, a conservative approach to handling, aligned with precautions for related hazardous compounds, is strongly recommended.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential for irritation based on analogous compounds, the following PPE is essential to minimize exposure and ensure personal safety.
| Potential Hazard | Recommended Personal Protective Equipment (PPE) | Rationale |
| Skin Contact | Nitrile or Neoprene Gloves (consider double-gloving) | Provides a chemical barrier against potentially irritating substances. While specific breakthrough data for this compound is unavailable, nitrile and neoprene are generally recommended for handling pyridine derivatives. |
| Lab Coat | Protects skin and personal clothing from splashes and spills. | |
| Eye Contact | Safety Goggles with Side Shields or a Face Shield | Protects eyes from accidental splashes of the chemical. |
| Inhalation of Dust/Aerosols | NIOSH-approved Respirator with Organic Vapor Cartridges and P2 Particle Pre-filters | Recommended when handling the solid compound, especially if dust generation is possible, to prevent respiratory tract irritation. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of the laboratory environment.
| Procedure | Guideline | Key Considerations |
| Receiving and Unpacking | Inspect packaging for damage upon arrival. Wear appropriate PPE when opening. | Note any signs of leakage or container damage. |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. | Minimizes inhalation exposure. |
| Avoid direct contact with skin, eyes, and clothing. | Prevents potential irritation. | |
| Wash hands thoroughly after handling. | Standard laboratory hygiene practice. | |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | Protects the compound from moisture and atmospheric contaminants. |
| Keep away from incompatible materials such as strong oxidizing agents. | Prevents potentially hazardous chemical reactions. |
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Situation | Immediate Action | Follow-up |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. | Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. | Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. | If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
| Small Spill | Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand). | Collect the absorbed material into a sealed container for disposal. |
| Large Spill | Evacuate the area. Alert laboratory personnel and the safety officer. | Contain the spill if possible without risk. Follow institutional emergency procedures. |
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures to ensure environmental safety and regulatory compliance.
| Waste Type | Disposal Protocol | Regulatory Note |
| Solid Waste | Collect in a designated, labeled, and sealed container for halogenated organic waste. | Do not mix with non-halogenated waste. |
| Contaminated Materials | Dispose of contaminated gloves, absorbent materials, and other disposable items in the designated halogenated waste container. | Ensure all waste containers are properly labeled with the chemical name and hazard information. |
| Final Disposal | Arrange for disposal through a licensed hazardous waste disposal company. | All waste disposal must be in accordance with local, state, and federal regulations. |
Experimental Workflow Diagram
The following diagram outlines the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
